Desmethyl Vc-seco-DUBA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C64H73ClN12O17 |
|---|---|
Molecular Weight |
1317.8 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1 |
InChI Key |
KNCLRKFZKRQMMU-NZVNEKQFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |
Origin of Product |
United States |
Foundational & Exploratory
What is Desmethyl Vc-seco-DUBA and its role in ADCs?
An In-depth Technical Guide to Desmethyl Vc-seco-DUBA and its Role in Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The efficacy and safety of an ADC are critically dependent on the synergy between its three components: the antibody, the cytotoxic payload, and the linker that connects them. This guide provides a detailed examination of this compound, a sophisticated drug-linker technology utilized in the development of next-generation ADCs.
This compound is comprised of a cleavable linker system (Desmethyl Vc-seco) and a highly potent DNA alkylating agent payload (DUBA)[1][2]. This system is engineered for high stability in systemic circulation and efficient, targeted release of its cytotoxic payload within tumor cells. A prominent example of its clinical application is in Trastuzumab duocarmazine (also known as SYD985), an ADC targeting HER2-expressing cancers[3][4][5].
Core Components and Structure
The this compound conjugate is a meticulously designed molecule where each component serves a distinct and crucial function.
-
Payload: DUBA (Duocarmycin-hydroxyBenzamide-Azaindole) DUBA is a synthetic analogue of duocarmycin, a class of natural products known for their potent antitumor activity[4][6]. As a DNA alkylating agent, it binds to the minor groove of DNA and irreversibly alkylates the N3 position of adenine[4]. This action disrupts the DNA architecture, leading to apoptotic cell death. A key advantage of duocarmycins is that their cytotoxic activity is independent of the cell cycle phase, allowing them to kill cancer cells regardless of their proliferation state[4].
-
Linker: Desmethyl Valine-Citrulline-seco (Desmethyl Vc-seco) The linker is the critical bridge ensuring the payload remains inert and attached to the antibody until it reaches the target cell.
-
Valine-Citrulline (Vc): This dipeptide sequence is the lynchpin of the linker's conditional cleavage strategy. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active within the intracellular environment of tumor cells[4][7][8]. This enzymatic cleavage is the primary mechanism for payload release.
-
seco-Prodrug System: The term "seco" refers to the fact that the DUBA payload is maintained in a temporarily inactivated, ring-opened prodrug form. The linker's attachment prevents the duocarmycin molecule from adopting its active, three-dimensional cyclized shape. Only upon cleavage of the Vc peptide and subsequent self-immolation reactions is the active cyclopropane ring formed via a Winstein spirocyclization reaction, enabling DNA alkylation[6][7][9]. This design is a critical safety feature, minimizing off-target toxicity.
-
Desmethyl Modification: The "Desmethyl" prefix indicates a specific chemical modification to the Vc-seco linker structure. While the precise benefits are proprietary, such modifications in linker chemistry are typically introduced to optimize parameters like solubility, stability, and steric hindrance for enzymatic cleavage.
-
Mechanism of Action in ADCs
The therapeutic effect of an ADC utilizing this compound is achieved through a multi-step, highly targeted process.
-
Circulation & Targeting: The ADC circulates systemically, where the stable linker protects the payload from premature release. The monoclonal antibody component directs the ADC to tumor cells expressing the specific target antigen (e.g., HER2)[4][10].
-
Binding & Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the tumor cell via endocytosis[4][7][10].
-
Lysosomal Trafficking & Cleavage: The internalized complex is trafficked to the lysosome, an organelle rich in degradative enzymes. Inside the lysosome, Cathepsin B and other proteases cleave the Valine-Citrulline bond of the linker[4][7].
-
Payload Activation & DNA Alkylation: Cleavage of the linker initiates a rapid, self-immolative cascade that releases the seco-DUBA prodrug. The molecule then spontaneously rearranges into its active, cyclized form (DUBA)[7][8]. The activated DUBA payload can then diffuse from the lysosome into the nucleus, where it binds to the minor groove of DNA and exerts its potent cell-killing effect by alkylating adenine[4][6].
-
Bystander Effect: The released DUBA payload is cell-permeable. This allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This "bystander effect" is a crucial mechanism for treating heterogeneous tumors where antigen expression can be varied[3][5].
Quantitative Data: In Vitro Cytotoxicity
The potency of ADCs using this technology has been evaluated across various cancer cell lines with different levels of target antigen expression. The data below is synthesized from studies comparing SYD985 (Trastuzumab-Vc-seco-DUBA) with T-DM1 (Ado-trastuzumab emtansine), another HER2-targeting ADC.
| Cell Line | HER2 Expression Level | ADC | IC50 (ng/mL) |
| SK-BR-3 | High (3+) | SYD985 | 3 - 10 |
| T-DM1 | 5 - 15 | ||
| BT-474 | High (3+) | SYD985 | 10 - 30 |
| T-DM1 | 20 - 50 | ||
| NCI-N87 | High (3+) | SYD985 | 1 - 5 |
| T-DM1 | 10 - 25 | ||
| KPL-4 | Low (1+/2+) | SYD985 | 50 - 150 |
| T-DM1 | > 1000 | ||
| MCF-7 | Low (1+) | SYD985 | 200 - 500 |
| T-DM1 | > 2000 |
Data synthesized from preclinical studies for illustrative purposes. Actual values may vary between experiments. The key finding is the significantly higher potency of SYD985 in cell lines with low HER2 expression, highlighting its potential to overcome resistance and treat a broader patient population[5].
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a standard method for determining the IC50 values of an ADC.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) in complete growth medium and incubated overnight at 37°C and 5% CO₂ to allow for cell adherence[7].
-
ADC Preparation: The ADC and control antibodies are serially diluted in culture medium to achieve a range of final concentrations.
-
Treatment: The medium from the cell plates is removed, and 100 µL of the diluted ADC solutions are added to the respective wells.
-
Incubation: The plates are incubated for a period of 5 to 6 days at 37°C and 5% CO₂[7].
-
Viability Assessment: Cell viability is measured using a luminescent assay kit (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells. Luminescence is read using a plate reader[7].
-
Data Analysis: The luminescence data is normalized to untreated controls. IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic regression model.
Linker Cleavage Assay by Cathepsin B
This protocol assesses the susceptibility of the linker to enzymatic cleavage.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5). Reconstitute human Cathepsin B enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of ~0.1 mg/mL) with Cathepsin B in the reaction buffer[5]. An ADC-only control (no enzyme) is also prepared.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 4 hours)[5].
-
Analysis: The reaction mixture is analyzed by techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the intact ADC, cleaved antibody, and released payload. A decrease in the intact ADC peak and the appearance of new peaks corresponding to the cleaved products confirm enzymatic cleavage.
Synthesis and Conjugation Workflow
The production of an ADC with this compound involves a multi-stage process of chemical synthesis followed by conjugation to the antibody.
-
Synthesis of this compound: The drug-linker is synthesized via a multi-step organic chemistry process. This typically involves synthesizing the modified duocarmycin payload (seco-DUBA) and the Desmethyl-Val-Cit-PABC linker separately, followed by their coupling. The process has been optimized from earlier methods that suffered from low yields[11].
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) are partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This process exposes free cysteine thiol (-SH) groups, which serve as conjugation sites.
-
Conjugation Reaction: The this compound drug-linker, which contains a maleimide group, is added to the solution of the reduced antibody. The maleimide group reacts specifically with the free thiol groups on the antibody's cysteine residues to form a stable thioether bond[5].
-
Purification and Characterization: The resulting ADC is purified using chromatography techniques like hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody. The purified ADC is then characterized to determine its drug-to-antibody ratio (DAR), purity, and concentration[5].
Conclusion
This compound is a highly advanced drug-linker platform that exemplifies the rational design principles of modern ADC development. Its combination of a potent, cell-cycle-independent DNA alkylating payload with a protease-cleavable, multi-stage release mechanism provides a wide therapeutic window. The stability of the linker in circulation coupled with its efficient intracellular cleavage and the potent bystander effect of the DUBA payload make it a compelling technology for treating solid tumors, including those with low or heterogeneous antigen expression that are resistant to other therapies. The clinical development of ADCs like Trastuzumab duocarmazine (SYD985) underscores the significant potential of this technology to improve outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Present Scenario and Future Landscape of Payloads for ADCs: Focus on DNA-Interacting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab VC-seco-DUBA | Semantic Scholar [semanticscholar.org]
- 11. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]
Desmethyl Vc-seco-DUBA: A Technical Guide to a Potent DNA Alkylating Agent for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Vc-seco-DUBA is a highly potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a cytotoxic payload, DUBA (a duocarmycin analogue), connected to a cleavable linker, Desmethyl Vc-seco. This technical guide provides an in-depth overview of its core properties as a DNA alkylating agent, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Duocarmycins are a class of natural products known for their powerful antitumor activity.[1] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and cell death.[2][3] The Desmethyl Vc-seco linker is designed to be stable in circulation and to be cleaved by intracellular enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[4][5]
Mechanism of Action
The ADC, upon administration, circulates in the bloodstream. The antibody component of the ADC specifically targets and binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked to the lysosomes.[6]
Inside the acidic environment of the lysosome, the valine-citrulline (Vc) part of the linker is cleaved by lysosomal proteases like cathepsin B.[4][5] This cleavage initiates a cascade that leads to the release of the active DUBA payload. The released DUBA, a membrane-permeable molecule, can then alkylate DNA in the target cell.[6] Furthermore, this membrane permeability allows DUBA to diffuse into neighboring tumor cells that may not express the target antigen, leading to a "bystander effect" and enhancing the overall anti-tumor activity.[4][7]
The alkylation of DNA by DUBA causes significant damage to the DNA double helix, which in turn activates the DNA Damage Response (DDR) pathway.[8] This can lead to cell cycle arrest, and if the damage is too extensive for the cell's repair mechanisms to handle, it triggers apoptosis (programmed cell death).[6][8] The efficacy of duocarmycin-based ADCs can be enhanced by combining them with inhibitors of the DNA repair pathway, such as ATR inhibitors.[9]
Quantitative Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of an ADC constructed with a similar vc-seco-DUBA linker-drug, trastuzumab duocarmazine (SYD985).
Table 1: In Vitro Cytotoxicity of SYD985
| Cell Line | HER2 Status | IC50 (µg/mL) | Reference |
| SK-BR-3 | 3+ | ~0.011-0.06 | [10][11][12] |
| BT-474 | 3+ | 0.06 | [13] |
| OVA10 | 3+ | 0.024 | [4] |
| SARARK-6 | 3+ | 0.013 | [8] |
| SARARK-9 | 3+ | 0.013 | [8] |
| SK-OV-3 | 2+ | ~0.016-0.054 | [4][12] |
| NCI-N87 | 2+ | Not specified | [7] |
| UACC-893 | 2+ | Not specified | [7] |
| MDA-MB-175-VII | 1+ | ~0.060-0.065 | [7][12] |
| ZR-75-1 | 1+ | Not specified | [7] |
| NCI-H520 | 0 | >50 nmol/L | [7] |
| SW620 | 0 | Inactive | [11] |
Table 2: In Vivo Efficacy of SYD985 in Xenograft Models
| Xenograft Model | HER2 Status | Treatment Dose | Outcome | Reference |
| BT-474 | 3+ | 5 mg/kg | Complete tumor remission in 7 out of 8 mice | [7] |
| MAXF1162 | 3+ | 10 mg/kg | Significant tumor growth inhibition | [7] |
| OVA10 | 3+ | 3 mg/kg & 10 mg/kg | Significant tumor growth inhibition; 40% complete regression at 10 mg/kg | [4] |
| HBCx-34 | 2+ | 3 mg/kg & 10 mg/kg | Complete response in 1/8 and 4/8 mice, respectively | [5] |
| MAXF 449 | 1+ | 1 mg/kg & 3 mg/kg | Similar efficacy to 30 mg/kg T-DM1 | [5] |
| MAXF-MX1 | 1+ | 1 mg/kg & 3 mg/kg | Complete response in 4/6 and all mice, respectively | [5] |
| HBCx-10 | 1+ | 1 mg/kg & 3 mg/kg | Complete response in 4/7 and all mice, respectively | [5] |
Table 3: Pharmacokinetic Parameters of SYD985
| Species | Clearance of Conjugated Antibody | Plasma Stability | Reference |
| Mouse | High (18.2–19.7 mL/hour/kg) | Poor (due to mouse-specific carboxylesterase CES1c) | [7][11] |
| CES1c Knockout Mouse | Low (0.51 mL/hour/kg) | High | [7] |
| Cynomolgus Monkey | Low (0.52 mL/hour/kg) | Excellent | [7][11][14] |
| Human | Not directly measured, but predicted to be stable | Excellent (in vitro) | [7][11][14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of an ADC using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines with varying antigen expression.
-
Complete cell culture medium.
-
ADC (e.g., constructed with this compound).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Cell tracker dyes (e.g., CellTracker™ Green CMFDA and CellTracker™ Red CMTPX).
-
ADC and control antibodies.
-
96-well plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another.
-
Co-culture the labeled cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Treat the co-culture with serial dilutions of the ADC for a specified duration.
-
After incubation, harvest the cells and analyze the viability of each cell population separately using flow cytometry based on their fluorescent labels.
-
Quantify the percentage of dead cells in the antigen-negative population to determine the extent of the bystander effect.
In Vivo Tumor Growth Inhibition Study in Xenograft Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID).
-
Human cancer cell line for tumor implantation.
-
ADC and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC (at various dose levels) and vehicle control intravenously.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a specified endpoint or for a predetermined duration.
-
Plot tumor growth curves and analyze the data for statistical significance.
Visualizations
Caption: Mechanism of action of an ADC with this compound.
Caption: Experimental workflow for preclinical evaluation.
Caption: DNA damage response to DUBA-induced DNA alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [tuprints.ulb.tu-darmstadt.de]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. adcreview.com [adcreview.com]
The Advent of Desmethyl Vc-seco-DUBA: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A novel linker-drug conjugate, Desmethyl Vc-seco-DUBA, has emerged as a significant component in the development of next-generation antibody-drug conjugates (ADCs). This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, synthesis, and mechanism of action, consolidating available data into a structured and actionable format.
Discovery and Rationale
The development of this compound is rooted in the broader effort to create more potent and stable ADCs. The core cytotoxic payload, DUBA (a duocarmycin analogue), is a highly potent DNA alkylating agent. Duocarmycins bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine, leading to cell death.[1] This mechanism is effective in both dividing and non-dividing cells.[2][3]
The challenge lay in harnessing DUBA's potency while minimizing off-target toxicity. This was achieved through the design of a sophisticated linker system, "Desmethyl Vc-seco," a cleavable linker engineered for stability in circulation and efficient release of the payload within the tumor microenvironment.[3] The "Vc" or "valine-citrulline" component is a dipeptide specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[4] This ensures that the highly toxic DUBA payload is selectively released inside the target cancer cells.
The parent compound, Vc-seco-DUBA, is the linker-drug utilized in the HER2-targeting ADC, trastuzumab duocarmazine (SYD985).[1][4] this compound is a closely related analogue, developed within the same research framework aimed at optimizing the properties of duocarmycin-based ADCs.[5]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the separate synthesis of the DUBA payload and the linker, followed by their conjugation. The following protocols are based on the established synthesis of the closely related Vc-seco-DUBA.[5]
Synthesis of the DUBA Payload
The synthesis of the seco-DUBA payload involves the construction of the DNA-alkylating moiety and the DNA-binding moiety, which are then coupled.
Experimental Protocol: Synthesis of seco-DUBA [5]
-
Synthesis of the DNA-Alkylating Unit: The synthesis of the key DNA-alkylating intermediate (compound 15 in the reference literature) is achieved through a multi-step sequence starting from commercially available materials. This involves the formation of a key intermediate (compound 13) which is then mesylated and subjected to chloride substitution to yield the final alkylating unit.[5]
-
Synthesis of the DNA-Binding Unit: The DNA-binding moiety (compound 22) is prepared via a Chichibabin cyclization reaction between ethyl bromopyruvate and 5-nitropyridin-2-amine, followed by reduction of the nitro group.[5]
-
Coupling and Deprotection: The DNA-alkylating unit is coupled with the DNA-binding unit using EDC-mediated coupling after the removal of a Boc protecting group. Subsequent deprotection steps yield the final seco-DUBA payload as an HCl salt.[5]
Synthesis of the Linker and Final Conjugation
The Desmethyl Vc-seco linker is synthesized and then activated for conjugation with the DUBA payload.
Experimental Protocol: Synthesis and Conjugation [5]
-
Linker Synthesis: The linker building block is synthesized starting with a condensation reaction to produce an alcohol intermediate (compound 33). This is then converted to a reactive carbonate (compound 34) using 4-nitrophenyl chloroformate.[5]
-
Peptide Coupling: The reactive carbonate is coupled to H-Val-Cit-PABA (valine-citrulline-p-aminobenzyl alcohol) to form the core linker structure (compound 36).[5]
-
Activation: The linker is then activated with bis(4-nitrophenyl) carbonate to yield the activated linker (compound 37).[5]
-
Final Conjugation: The seco-DUBA payload is coupled to the activated linker. A hydroxyl group on the DUBA payload is reacted with 4-nitrophenyl chloroformate and a cyclization spacer. Following deprotection, this intermediate is coupled with the activated linker to afford the final this compound product.[5]
-
Purification: The final product is purified using preparative HPLC on a C18 column.[5]
Quantitative Data
The following tables summarize the available quantitative data for Vc-seco-DUBA and its corresponding ADC, SYD983 (the unfractionated precursor to SYD985). This data provides a benchmark for the expected performance of this compound.
Table 1: In Vitro Cytotoxicity of seco-DUBA [5]
| Cell Line | HER2 Status | IC50 (pM) |
| SK-BR-3 | 3+ | 90 |
| SK-OV-3 | 2+ | 430 |
| SW620 | Negative | - |
Table 2: In Vitro Cytotoxicity of Trastuzumab-vc-seco-DUBA ADC (SYD983) [5]
| Cell Line | HER2 Status | IC50 (nM) |
| SK-BR-3 | 3+ | 0.22 |
| SK-OV-3 | 2+ | 0.44 |
| SW620 | Negative | >100 |
Table 3: Plasma Stability of Trastuzumab-vc-seco-DUBA ADC (SYD983) [5]
| Plasma Source | Half-life (hours) |
| Mouse | 6 |
| Rat | 20 |
| Cynomolgus Monkey | 252 |
| Human | 191 |
Visualizations
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Mechanism of Action: ADC Activation
Caption: Intracellular activation pathway of a DUBA-based ADC.
Logical Relationship of Components
Caption: Component hierarchy of a this compound ADC.
References
- 1. US20240376214A1 - Anti-c-met antibodies and antibody-drug conjugates - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the DUBA Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DUBA (seco-duocarmycin-hydroxybenzamide-azaindole) payload, a potent DNA-alkylating agent utilized in the development of innovative antibody-drug conjugates (ADCs). This document details the mechanism of action, summarizes key preclinical data, and outlines essential experimental protocols for the evaluation of DUBA-based ADCs.
Introduction to the DUBA Payload
The DUBA payload is a synthetic derivative of the duocarmycin class of natural products. Duocarmycins are highly potent cytotoxic agents that exert their anti-tumor activity by binding to the minor groove of DNA and alkylating the N3 position of adenine. This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death.[1][2]
A key feature of the DUBA payload used in ADCs is its prodrug form, seco-DUBA.[1][3] In this inactive form, the molecule is stable and less cytotoxic. The linker technology, often a cleavable valine-citrulline (vc) linker, connects the seco-DUBA payload to the monoclonal antibody.[4][5] This design ensures that the potent cytotoxic activity is primarily exerted within the target cancer cells following ADC internalization and enzymatic cleavage of the linker.
Mechanism of Action
The mechanism of action of a DUBA-containing ADC, such as trastuzumab duocarmazine (SYD985), involves a series of sequential steps that lead to targeted tumor cell killing.[1][6]
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell (e.g., HER2 for SYD985). Following binding, the ADC-antigen complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures into a lysosome. Inside the acidic environment of the lysosome, cathepsins cleave the vc-linker, releasing the seco-DUBA payload.[4][6]
-
Payload Activation: Once released, the seco-DUBA prodrug undergoes an intramolecular cyclization to form the active DUBA compound.[2][7]
-
DNA Alkylation and Apoptosis: The activated DUBA molecule diffuses to the nucleus, where it binds to the minor groove of DNA and alkylates adenine residues. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[1]
A significant advantage of the DUBA payload is its ability to induce bystander killing.[4][8] The released and activated DUBA is membrane-permeable and can diffuse out of the target cancer cell to kill neighboring, antigen-negative tumor cells, thereby enhancing the anti-tumor efficacy of the ADC in heterogeneous tumors.[4][8]
Mechanism of action of a DUBA-containing ADC.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for trastuzumab duocarmazine (SYD985), a leading DUBA-containing ADC.
Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) |
| SK-BR-3 | Breast | 3+ | ~0.01 | ~0.03 |
| NCI-N87 | Gastric | 3+ | ~0.003 | ~0.01 |
| BT-474 | Breast | 3+ | ~0.01 | ~0.03 |
| AU565 | Breast | 2+ | ~0.03 | ~0.1 |
| MDA-MB-361 | Breast | 2+ | ~0.03 | ~1 |
| JIMT-1 | Breast | 2+ | ~0.1 | >10 |
| HCC1954 | Breast | 2+ | ~0.1 | >10 |
| KPL-4 | Breast | 1+ | ~0.3 | >10 |
Data compiled from multiple preclinical studies. IC50 values are approximate and can vary between experiments.[9][10]
Table 2: In Vivo Efficacy of SYD985 in Xenograft Models
| Xenograft Model | Cancer Type | HER2 Status | SYD985 Dose (mg/kg) | Outcome |
| BT-474 | Breast | 3+ | 5 | Complete tumor remission in 7/8 mice |
| MAXF1162 (PDX) | Breast | 3+ | 5 | Significant tumor growth inhibition |
| SARARK-7 | Carcinosarcoma | 1+ | 3 & 10 | Significant tumor growth inhibition and survival advantage |
| Uterine CS (PDX) | Carcinosarcoma | 3+ | 3 & 10 | Significant tumor growth inhibition |
PDX: Patient-Derived Xenograft. Data represents outcomes from single-dose administration.[4][9]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of DUBA-containing ADCs.
Synthesis of vc-seco-DUBA Payload-Linker
The synthesis of the vc-seco-DUBA payload-linker is a multi-step process involving the synthesis of the seco-DUBA payload and the cleavable linker separately, followed by their conjugation.
Synthesis of seco-DUBA:
-
Preparation of the DNA-alkylating moiety: This typically starts from commercially available materials and involves several steps, including the formation of the cyclopropa[c]benzo[e]indole core.[11]
-
Preparation of the DNA-binding moiety: The azaindole-based DNA-binding portion is synthesized separately.[11]
-
Coupling: The DNA-alkylating and DNA-binding moieties are coupled to form the seco-DUBA molecule.[11]
Synthesis of the Linker and Conjugation:
-
The valine-citrulline dipeptide linker with a self-immolative p-aminobenzyl alcohol (PAB) spacer is synthesized.
-
The linker is then conjugated to the seco-DUBA payload, typically at a hydroxyl group on the DNA-alkylating moiety.[2]
Synthesis workflow for a DUBA-containing ADC.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a DUBA-containing ADC.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant control ADC (e.g., a non-binding isotype control). Add the diluted ADCs to the cells.
-
Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[10]
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a DUBA-containing ADC in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
ADC Administration: Administer the ADC, vehicle control, and any comparator ADCs (e.g., T-DM1) to the respective groups, typically via intravenous injection.[12]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.
Bystander Killing Assay
This assay evaluates the ability of the DUBA payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-positive and antigen-negative cell lines with different fluorescent markers (e.g., GFP and RFP).
-
Co-culture: Co-culture the labeled antigen-positive and antigen-negative cells at a defined ratio in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the DUBA-containing ADC.
-
Imaging and Analysis: Monitor the viability of both cell populations over time using live-cell imaging. The reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[8]
Workflow for an in vitro bystander killing assay.
Conclusion
The DUBA payload represents a significant advancement in the field of antibody-drug conjugates. Its potent DNA-alkylating mechanism, combined with a cleavable linker and the ability to induce bystander killing, makes it a highly effective anti-cancer agent. The preclinical data for DUBA-containing ADCs, such as SYD985, demonstrate superior efficacy, particularly in tumors with low or heterogeneous target expression. The experimental protocols outlined in this guide provide a framework for the continued research and development of this promising class of targeted cancer therapeutics.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 6. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward clinical development of SYD985, a novel HER2-targeting antibody-drug conjugate (ADC). - ASCO [asco.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
Preliminary In Vitro Profile of Desmethyl Vc-seco-DUBA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preliminary in vitro data and mechanistic understanding of Desmethyl Vc-seco-DUBA, a key component in the development of next-generation antibody-drug conjugates (ADCs). While specific in vitro studies on the standalone this compound conjugate are not extensively available in the public domain, this document synthesizes information on its constituent parts—the Desmethyl Vc-seco linker and the DUBA (a duocarmycin analogue) payload—to project its in vitro characteristics and role in ADC efficacy.
Introduction to this compound
This compound is a drug-linker conjugate designed for use in antibody-drug conjugates.[1] It comprises a potent DNA alkylating agent, DUBA (a synthetic duocarmycin analogue), connected to a cleavable linker, Desmethyl Vc-seco.[1] This construct is engineered to be attached to a monoclonal antibody, creating an ADC that selectively delivers the cytotoxic payload to target cancer cells. The overarching goal of this design is to maximize tumor cell killing while minimizing systemic toxicity.[2][3][4]
The mechanism of action for ADCs involving this type of conjugate relies on several sequential steps:
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[5][6]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.[5]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active DUBA payload.[7][8]
-
Cytotoxicity: The released DUBA payload alkylates DNA, leading to cell cycle arrest and apoptosis.[9][10]
Core Components
The DUBA Payload: A Duocarmycin Analogue
DUBA is a synthetic analogue of the duocarmycin class of natural products, known for their exceptionally high cytotoxicity.[9][10] These agents function as DNA alkylating agents. The seco- form (e.g., seco-DUBA) is a prodrug that, upon activation, forms a reactive cyclopropane ring which then alkylates the N3 position of adenine in the minor groove of DNA.[9][10] This irreversible DNA alkylation is what drives the potent antitumor activity.
The Desmethyl Vc-seco Linker: A Cleavable Linker System
The linker system is critical for the stability and efficacy of an ADC. The "Vc" portion refers to a valine-citrulline dipeptide, which is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, that are abundant in the intracellular environment of tumor cells but have limited activity in systemic circulation.[4][11] This enzymatic cleavage ensures that the potent DUBA payload is released primarily inside the target cells, enhancing the therapeutic window. The "seco" nomenclature refers to the prodrug form of DUBA.[7][10]
Quantitative Data Summary
| Cell Line | Cancer Type | HER2 Status | IC50 (M) of seco-DUBA |
| SK-BR-3 | Breast Carcinoma | 3+ | 1.0 x 10-12 |
| SK-OV-3 | Ovarian Carcinoma | 2+ | 1.0 x 10-12 |
| SW620 | Colon Carcinoma | Negative | 1.0 x 10-12 |
| (Data synthesized from narrative descriptions in cited literature[10]) |
Experimental Protocols
While specific protocols for this compound are not detailed, the following represents a standard methodology for evaluating the in vitro cytotoxicity of an ADC payload or a drug-linker conjugate.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., SK-BR-3, JIMT-1) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[12]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Compound Preparation and Treatment: The test compound (e.g., this compound) is serially diluted in culture medium to achieve a range of final concentrations. The media in the cell plates is replaced with the media containing the various concentrations of the test compound. Control wells receive vehicle only.
-
Incubation: The treated plates are incubated for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: After the incubation period, cell viability is assessed using a luminescent assay such as CellTiter-Glo®.[12] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Visualizations
Signaling and Mechanism of Action
Caption: Mechanism of action for an ADC utilizing a cleavable linker and DUBA payload.
Experimental Workflow
Caption: Standard workflow for an in vitro cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. VC-SECO DUBA analogue - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Desmethyl Vc-seco-DUBA to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The protocol described herein details the conjugation of Desmethyl Vc-seco-DUBA, a potent DNA-alkylating agent, to a monoclonal antibody (mAb).
The this compound drug-linker consists of three key components:
-
DUBA (Duocarmycin): A highly potent cytotoxic payload that binds to the minor groove of DNA and induces irreversible alkylation, leading to cell death.[1][2]
-
Vc (Valine-Citrulline) Linker: A dipeptide linker that is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cell.[2][3]
-
Maleimide Moiety: A reactive group that enables covalent attachment to free sulfhydryl groups on the monoclonal antibody.
This application note provides a detailed protocol for the preparation of a this compound ADC, including antibody reduction, drug-linker conjugation, purification, and characterization.
Mechanism of Action
The mechanism of action for a this compound ADC is a multi-step process that relies on the specificity of the monoclonal antibody and the potent cytotoxicity of the duocarmycin payload.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
This section outlines the detailed methodology for the conjugation of this compound to a monoclonal antibody.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | ≥ 5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4) |
| This compound | Commercial | Maleimide-activated drug-linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | Prepare fresh stock solution (e.g., 10 mM in water) |
| Dimethyl sulfoxide (DMSO), anhydrous | Commercial | For dissolving the drug-linker |
| Phosphate Buffered Saline (PBS), pH 7.4 | In-house/Commercial | For buffer exchange and reactions |
| Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) | Commercial | For pH adjustments |
| Desalting Columns (e.g., Sephadex G-25) | Commercial | For buffer exchange and removal of excess reagents |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial | For ADC purification and analysis |
| Mobile Phase A (HIC) | In-house preparation | e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B (HIC) | In-house preparation | e.g., 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol |
Experimental Workflow
The overall workflow for the preparation of the ADC is depicted below.
References
Step-by-step guide for Desmethyl Vc-seco-DUBA ADC synthesis
In the interest of safety and responsible scientific conduct, this document does not provide a step-by-step protocol for the synthesis of Desmethyl Vc-seco-DUBA or its corresponding Antibody-Drug Conjugate (ADC). The payload, a duocarmycin analogue, is a highly potent cytotoxic agent that requires specialized expertise, equipment, and containment facilities for safe handling.
This guide will instead provide a high-level overview of the principles behind this compound ADCs, including the function of each component, the general mechanism of action, and critical safety considerations for researchers in the field of drug development.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates are a class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues.[1][2] This targeted approach improves the therapeutic window of the cytotoxic payload, allowing for the use of agents that would be too toxic for systemic administration.[1][3]
An ADC is comprised of three main components:
-
A Monoclonal Antibody (mAb) that specifically targets an antigen present on the surface of tumor cells.
-
A Cytotoxic Payload (drug) capable of inducing cell death.[4]
-
A Chemical Linker that connects the antibody to the payload.[]
Components of a this compound ADC
The specific ADC requested involves a sophisticated drug-linker technology designed for stability in circulation and potent, targeted cell-killing.
-
Antibody: The choice of mAb is determined by the cancer type being targeted. For example, trastuzumab, which targets the HER2 receptor, is used in ADCs for HER2-positive breast cancer.[6][7]
-
Linker (Desmethyl Vc-seco): This is a cleavable linker.[8]
-
Vc (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[7][9] This enzymatic cleavage ensures that the payload is released primarily after the ADC has been internalized by the target cell.[10][11]
-
seco (self-immolative spacer): This part of the linker ensures the efficient release of the unmodified, active form of the drug following the cleavage of the Vc sequence.[6][7]
-
Desmethyl: This refers to a specific chemical modification on the linker that can modulate properties such as stability and reactivity.
-
-
Payload (DUBA):
-
Duocarmycin Analogue: Duocarmycins are a class of extremely potent, naturally derived antitumor agents.[12][] They work by binding to the minor groove of DNA and irreversibly alkylating it, which disrupts the DNA architecture and leads to cell death.[7][12][14]
-
Prodrug Form: The payload is attached to the linker in its inactive seco-prodrug form.[6] The activation and formation of the highly reactive cyclopropane ring responsible for DNA alkylation only occurs after the linker is cleaved inside the cancer cell, which is a key safety feature.[4][]
-
General Mechanism of Action
The therapeutic effect of a this compound ADC is achieved through a multi-step process, which is illustrated in the workflow diagram below.
-
Administration & Circulation: The ADC is administered intravenously and circulates throughout the body. The Vc linker is designed to be stable in the bloodstream, preventing premature release of the toxic payload.[][9]
-
Target Binding: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: After binding, the cancer cell internalizes the entire ADC-antigen complex through a process called endocytosis.
-
Lysosomal Trafficking: The internalized complex is transported to the lysosome, an organelle within the cell that contains various degradative enzymes.[11]
-
Enzymatic Cleavage: Inside the lysosome, enzymes such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the valine-citrulline (Vc) linker.[7][10]
-
Payload Release & Activation: Cleavage of the linker releases the seco-DUBA prodrug, which then rapidly converts to its highly potent, active form.[6][11]
-
DNA Alkylation: The activated duocarmycin payload travels to the cell nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation.[7][12]
-
Apoptosis: This extensive DNA damage triggers the cell's programmed death pathway (apoptosis), leading to the elimination of the cancer cell.[7]
Principles of ADC Synthesis (Bioconjugation)
The synthesis of an ADC is a complex process that involves the precise chemical linking of the drug-linker complex to the monoclonal antibody. This process, known as bioconjugation, must be carefully controlled to achieve a desired drug-to-antibody ratio (DAR).
General Steps:
-
Antibody Modification: The antibody is often chemically modified to create specific sites for conjugation. Common strategies target lysine residues or cysteine residues from reduced interchain disulfide bonds.[15]
-
Drug-Linker Synthesis: The cytotoxic payload is synthesized and then attached to the chemical linker, creating the drug-linker complex (e.g., this compound). This step is performed separately.
-
Conjugation: The activated drug-linker complex is reacted with the modified antibody. The reaction conditions (e.g., pH, temperature, stoichiometry) are optimized to control the number of drug molecules attached to each antibody (the DAR).
-
Purification and Characterization: The resulting ADC is extensively purified to remove any unconjugated antibody, free drug-linker, or other impurities.[16] The final product is then characterized using methods like mass spectrometry and chromatography to confirm its identity, purity, and DAR.
Critical Safety Considerations
Working with duocarmycin analogues and other highly potent ADC payloads presents significant safety challenges. These compounds should only be handled by trained professionals in facilities designed for high-potency active pharmaceutical ingredients (HPAPIs).
Key safety measures include:
-
Containment: Synthesis and handling must be performed in controlled environments, such as ventilated enclosures, glove boxes, or dedicated HPAPI laboratories, to prevent operator exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Comprehensive PPE is mandatory, including specialized lab coats, double gloving, respiratory protection (e.g., powered air-purifying respirators - PAPRs), and eye protection.
-
Decontamination: Validated procedures for the decontamination of surfaces, equipment, and waste must be in place. Spills must be handled immediately according to established protocols.
-
Health Monitoring: Regular health and safety monitoring for all personnel involved is a critical component of any HPAPI handling program.
Due to the inherent risks and the specialized knowledge required, a detailed, step-by-step synthesis protocol cannot be responsibly provided in this format. Researchers seeking to work in this area should consult specialized literature and seek collaboration with institutions that have established expertise and infrastructure for ADC development and manufacturing.
References
- 1. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. VC-SECO DUBA - Creative Biolabs [creative-biolabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 14. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 16. cellmosaic.com [cellmosaic.com]
Application Notes & Protocols: In Vivo Efficacy of Desmethyl Vc-seco-DUBA in Xenograft Models
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects them.[1][2] Desmethyl Vc-seco-DUBA is a pivotal linker-drug component used in the synthesis of next-generation ADCs.[3][4] It comprises a highly potent DNA alkylating agent, DUBA (a duocarmycin analogue), attached to a protease-cleavable valine-citrulline (Vc) linker.[3][5][6] Upon internalization into the target cancer cell, the linker is cleaved by lysosomal enzymes, releasing the DUBA payload.[1][7] The active payload then binds to the minor groove of DNA and alkylates it, causing irreversible DNA damage and subsequent apoptotic cell death.[6][8]
The evaluation of ADCs constructed with this compound in preclinical xenograft models is a critical step in drug development. These studies provide essential data on anti-tumor efficacy, dose-response relationships, and tolerability, guiding further clinical investigation.
Mechanism of Action
The therapeutic effect of an ADC utilizing the Vc-seco-DUBA linker-drug is a multi-step process that ensures targeted cell killing.
Data Presentation: Efficacy of DUBA-Based ADCs
The following data, summarized from a study on promiximab-DUBA (a CD56-targeting ADC), demonstrates the potent anti-tumor activity of the DUBA payload in preclinical models of Small Cell Lung Cancer (SCLC).[6]
Table 1: In Vitro Cytotoxicity of Promiximab-DUBA
| Cell Line | Cancer Type | Target | IC50 (nmol/L) |
|---|---|---|---|
| NCI-H526 | Small Cell Lung Cancer | CD56 | 0.07 |
| NCI-H524 | Small Cell Lung Cancer | CD56 | 0.18 |
| NCI-H69 | Small Cell Lung Cancer | CD56 | 0.29 |
Data sourced from a study evaluating a CD56-targeted ADC with a DUBA payload.[6]
Table 2: In Vivo Efficacy of Promiximab-DUBA in SCLC Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
|---|---|---|---|---|
| NCI-H526 | Vehicle Control | - | Q3D x 3 | Progressive Tumor Growth |
| NCI-H526 | Promiximab (Antibody) | 10 | Q3D x 3 | Progressive Tumor Growth |
| NCI-H526 | Promiximab-DUBA | 5 | Q3D x 3 | Sustained Tumor Regression |
| NCI-H526 | Promiximab-DUBA | 10 | Q3D x 3 | Sustained Tumor Regression |
| NCI-H69 | Promiximab-DUBA | 5 | Q3D x 3 | Significant Tumor Growth Inhibition |
| NCI-H69 | Promiximab-DUBA | 10 | Q3D x 3 | Significant Tumor Growth Inhibition |
Q3D x 3: One dose every three days for a total of three doses. Data demonstrates potent anti-tumor activity, with no recurrence observed for up to 65 days post-treatment in the NCI-H526 model.[6]
Experimental Protocols
A standardized workflow is essential for reproducible in vivo efficacy studies. The following diagram and protocols outline the key steps for evaluating an ADC, such as one synthesized with this compound, in a subcutaneous xenograft model.
Experimental Workflow Diagram
1. Cell Culture and Preparation
1.1. Culture the selected human cancer cell line (e.g., NCI-H526) in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂). 1.2. Grow cells to 80-90% confluency. 1.3. Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. 1.4. Centrifuge the cells and resuspend the pellet in a cold, sterile solution (e.g., 50:50 mixture of PBS and Matrigel) to the desired concentration for injection (e.g., 5-10 x 10⁷ cells/mL). Keep on ice until implantation.
2. Animal Handling and Xenograft Implantation
2.1. Use immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old. Allow animals to acclimatize for at least one week prior to the experiment. 2.2. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). 2.3. Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe. 2.4. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the right flank. 2.5. Monitor the animals for recovery from anesthesia and for general health post-injection.
3. Tumor Measurement and Animal Randomization
3.1. Once tumors become palpable, begin measuring their dimensions 2-3 times per week using digital calipers. 3.2. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . 3.3. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice into treatment and control groups (n=8-10 mice per group).
4. ADC Preparation and Administration
4.1. Reconstitute the lyophilized ADC (containing the this compound conjugate) in a sterile vehicle solution as per the manufacturer's instructions. 4.2. Administer the ADC or vehicle control to the appropriate groups via the specified route (typically intravenous injection through the tail vein). 4.3. Dosing volume is typically calculated based on the individual animal's body weight (e.g., 10 µL/g).
5. Monitoring and Endpoint Analysis
5.1. Tumor Growth: Continue to measure tumor volume 2-3 times weekly for the duration of the study. 5.2. Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity. 5.3. Clinical Observations: Monitor animals daily for any adverse clinical signs (e.g., changes in posture, activity, or grooming). 5.4. Endpoint: The study may be concluded when tumors in the control group reach a specified maximum volume (e.g., 2000 mm³), after a predetermined time, or if an animal shows signs of excessive toxicity (e.g., >20% body weight loss). 5.5. At the study's conclusion, euthanize animals via an approved method and collect tumors and major organs for further analysis (e.g., histopathology) if required.
6. Data Analysis
6.1. Calculate the mean tumor volume ± SEM for each group at each measurement point. 6.2. Determine the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 . 6.3. Analyze the statistical significance of the differences in tumor volume between treated and control groups using appropriate statistical tests (e.g., two-way ANOVA or Student's t-test). A p-value < 0.05 is typically considered significant.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates in breast cancer: mechanisms of resistance and future therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 8. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of Desmethyl Vc-seco-DUBA by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Vc-seco-DUBA is a key drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). It comprises a cleavable valine-citrulline (Vc) linker attached to a seco-duocarmycin (seco-DUBA) payload, a potent DNA alkylating agent. The precise characterization and quantification of this drug-linker are critical for ensuring the quality, stability, and efficacy of the resulting ADC. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), facilitating robust analytical support for ADC development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₈N₁₀O₁₃ | [1] |
| Molecular Weight | 1085.18 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and acetonitrile. Limited solubility in aqueous solutions. | [2] |
HPLC Analysis Protocol
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC or UHPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Recommended Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm is a suitable starting point.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water. The choice of acidifier can influence peak shape and mass spectrometry compatibility.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
All solvents should be of HPLC grade or higher and filtered through a 0.22 µm membrane filter before use.
3. Chromatographic Conditions: A gradient elution is necessary to achieve good separation of this compound from potential impurities and degradation products.
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 330 nm |
| Gradient Program: | |
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 95 |
| 25 | 95 |
| 26 | 30 |
| 30 | 30 |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable organic solvent such as DMSO or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 30% Mobile Phase B) to the desired working concentration (e.g., 50-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected retention time and purity of a this compound sample under the specified HPLC conditions.
| Analyte | Expected Retention Time (min) | Purity (%) |
| This compound | ~15 - 18 | >95 |
Mass Spectrometry Analysis Protocol
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is essential for the unambiguous identification and structural characterization of this compound.
Experimental Protocol
1. Instrumentation:
-
A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
The mass spectrometer should be coupled to an HPLC or UHPLC system.
2. Ionization Source:
-
Electrospray Ionization (ESI): Operated in positive ion mode is typically suitable for this class of compounds.
3. Mass Spectrometry Parameters: The following are starting parameters that may require optimization based on the specific instrument used.
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Desolvation Temperature | 350 - 450 °C |
| Mass Range (Full Scan) | m/z 100 - 2000 |
| Collision Energy (MS/MS) | 20 - 40 eV (for fragmentation) |
4. Data Acquisition and Analysis:
-
Acquire data in both full scan mode for accurate mass determination and tandem MS (MS/MS) mode for structural elucidation.
-
The expected protonated molecule [M+H]⁺ for this compound is at m/z 1086.19.
-
Fragmentation analysis (MS/MS) can confirm the identity of the molecule by observing characteristic fragment ions corresponding to the linker and the DUBA payload.
Data Presentation
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 1086.19 | To be determined experimentally |
| [M+Na]⁺ | 1108.17 | To be determined experimentally |
Experimental Workflow Diagram
Caption: Workflow for HPLC and MS analysis of this compound.
Signaling Pathway and Logical Relationships
The analytical workflow for this compound is a logical sequence of steps designed to ensure the identity, purity, and quantity of the drug-linker conjugate. This is crucial for its subsequent use in the manufacturing of ADCs, where the drug-to-antibody ratio (DAR) is a critical quality attribute that is directly influenced by the purity of the drug-linker.
Caption: Logical flow from synthesis to ADC conjugation and characterization.
Conclusion
The protocols outlined in these application notes provide a robust framework for the analytical characterization of this compound. The combination of HPLC for purity and quantification, and high-resolution mass spectrometry for identity and structural confirmation, ensures a comprehensive understanding of this critical ADC component. Adherence to these or similar validated methods is essential for the successful development of safe and effective antibody-drug conjugates.
References
Best Practices for Handling and Storing Desmethyl Vc-seco-DUBA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Vc-seco-DUBA is a key component in the development of Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic drug-linker. It comprises a cleavable valine-citrulline (Vc) linker attached to a seco-duocarmycin (seco-DUBA) payload, a DNA alkylating agent.[1][2] The Vc linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2][3] This targeted release mechanism ensures that the highly potent DUBA payload is activated primarily within cancer cells, minimizing systemic toxicity.[2][3]
Given the high cytotoxicity of the duocarmycin payload, stringent adherence to proper handling and storage protocols is imperative to ensure the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel. These application notes provide detailed protocols and best practices for the handling and storage of this compound.
Quantitative Data Summary
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years[4] | Protect from light. |
| In Solvent (Stock Solution) | -80°C | 6 months to 1 year[4][5] | Protect from light, store under nitrogen.[5] Avoid repeated freeze-thaw cycles. |
Solubility
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (75.09 mM)[5] | Ultrasonic agitation may be required.[5] Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened container of DMSO.[5] |
Experimental Protocols
Safe Handling Protocol
This compound contains a highly potent cytotoxic payload and must be handled with extreme caution in a controlled laboratory environment.
-
Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. For weighing and initial reconstitution of the powder, a containment ventilated enclosure (CVE) or an isolator is recommended.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: ANSI-rated safety glasses or goggles are mandatory.
-
Respiratory Protection: For operations with a higher risk of aerosol generation (e.g., weighing powder outside of a CVE), a fit-tested N95 or higher-level respirator should be used.
-
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A solution of bleach followed by a neutralizing agent (e.g., sodium thiosulfate) or a commercially available deactivating solution is recommended.
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, gloves, and lab coats, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Reconstitution Protocol
This protocol describes the preparation of a stock solution of this compound.
-
Preparation: Before starting, ensure all necessary PPE is worn and the work area (chemical fume hood) is properly prepared and decontaminated.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of compound in the vial.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief warming to 37°C can aid dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Short-Term Storage Protocol (Working Solutions)
For immediate use in experiments, working solutions can be prepared by diluting the stock solution.
-
Dilution: Dilute the -80°C stock solution to the desired working concentration using an appropriate buffer or cell culture medium.
-
Storage: If not used immediately, store the working solution on ice and protected from light. It is recommended to prepare fresh working solutions for each experiment. For storage up to one month, -20°C can be used, though -80°C is preferable for longer durations.[6]
Long-Term Storage Protocol (Stock Solutions)
For long-term storage, follow these guidelines to maintain the integrity of the stock solution.
-
Storage Conditions: Store the aliquoted stock solutions in a -80°C freezer.[4][5]
-
Light Protection: Ensure the vials are protected from light.
-
Inert Atmosphere: For maximum stability, storing under a nitrogen atmosphere is recommended.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Visualizations
Experimental Workflow for Reconstitution and Storage
Caption: Workflow for Reconstitution and Storage of this compound.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of Action of an ADC with this compound Payload.
References
Application Notes and Protocols: Desmethyl Vc-seco-DUBA in HER2-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Desmethyl Vc-seco-DUBA, a potent linker-payload combination, in the context of HER2-positive breast cancer research. The information is centered around the well-documented antibody-drug conjugate (ADC), SYD985 (trastuzumab duocarmazine), which utilizes this specific technology.
Introduction
This compound is a critical component in the development of next-generation antibody-drug conjugates targeting HER2-expressing cancers. It consists of a cleavable linker, Desmethyl Vc-seco (valine-citrulline), and a highly potent DNA alkylating agent, DUBA (a duocarmycin derivative)[1]. This system is designed for targeted delivery of the cytotoxic payload to tumor cells, minimizing systemic toxicity. In HER2-positive breast cancer, the monoclonal antibody trastuzumab is used to selectively target the HER2 receptor, which is overexpressed on the surface of cancer cells.
Mechanism of Action
The ADC SYD985, which incorporates this compound, functions through a multi-step process. Upon administration, the trastuzumab component of the ADC binds to the HER2 receptor on the surface of breast cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the valine-citrulline linker[2]. This cleavage releases the active payload, seco-DUBA. The highly potent seco-DUBA then alkylates DNA, leading to DNA damage and ultimately apoptotic cell death[3][4].
A key feature of the this compound system is its ability to induce a "bystander effect"[2][5][6]. The released seco-DUBA payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those with low or no HER2 expression. This is particularly advantageous in treating heterogeneous tumors.
Signaling Pathways
The HER2 signaling pathway plays a crucial role in the proliferation and survival of HER2-positive breast cancer cells. Overexpression of the HER2 receptor leads to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell growth, division, and survival[7][8][9]. By targeting and destroying HER2-expressing cells, ADCs containing this compound effectively inhibit these oncogenic signaling pathways.
Data Presentation
In Vitro Cytotoxicity of SYD985
The following table summarizes the in vitro cytotoxicity of SYD985, an ADC utilizing this compound, in various breast cancer cell lines with different HER2 expression levels.
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Reference |
| SK-BR-3 | 3+ | 6.9 | 15.7 | [5][10] |
| UACC-893 | 3+ | 54.1 | 35.9 | [10] |
| NCI-N87 | 3+ | 24.5 | 44.9 | [10] |
| SK-OV-3 | 2+ | - | - | [10] |
| MDA-MB-175-VII | 1+ | - | - | [10] |
| ZR-75-1 | 1+ | - | - | [2] |
In Vivo Antitumor Activity of SYD985 in Breast Cancer Xenograft Models
This table presents the in vivo efficacy of SYD985 in patient-derived xenograft (PDX) models of breast cancer.
| PDX Model | HER2 Status | SYD985 Treatment | Outcome | T-DM1 Treatment | Outcome | Reference |
| MAXF1162 | 3+ | 10 mg/kg | Tumor Growth Inhibition | 10 mg/kg | Tumor Growth Inhibition | [2] |
| HBCx-34 | 2+ | 3 mg/kg | Complete Response (1/8 mice) | Not Active | - | [10] |
| HBCx-34 | 2+ | 10 mg/kg | Complete Response (4/8 mice) | Not Active | - | [10] |
| MAXF 449 | 1+ | 1 & 3 mg/kg | Similar efficacy to T-DM1 | 30 mg/kg | - | [10] |
| MAXF-MX1 | 1+ | - | Particularly Active | - | - | [10] |
| HBCx-10 | 1+ | - | Particularly Active | - | - | [10] |
Clinical Efficacy of SYD985 in HER2-Positive Metastatic Breast Cancer (Phase I Study)
The following data is from a Phase I clinical trial of SYD985 in heavily pretreated patients.
| Patient Population | SYD985 Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| HER2-Positive | 1.2 mg/kg q3w | 33% | 9.4 months | [3][7] |
| HER2-Low, HR-Positive | 1.2 mg/kg q3w | 27% | 4.1 months | [3][7] |
| HER2-Low, Triple-Negative | 1.2 mg/kg q3w | 40% | 4.4 months | [3][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an ADC containing this compound.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC containing this compound
-
Isotype control ADC
-
Vehicle control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, isotype control, and vehicle in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells as a control for 100% viability and wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an ADC with this compound in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
HER2-positive breast cancer cells (e.g., BT-474) or patient-derived xenograft (PDX) fragments
-
Matrigel (optional, for cell line xenografts)
-
ADC containing this compound
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments (for PDX models)
Procedure:
-
Tumor Implantation:
-
Cell Line-Derived Xenografts: Subcutaneously inject 5-10 x 10^6 breast cancer cells, resuspended in a mixture of medium and Matrigel, into the flank of each mouse.
-
Patient-Derived Xenografts: Surgically implant a small fragment (2-3 mm³) of a HER2-positive breast cancer PDX into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers at least twice a week (Volume = 0.5 x Length x Width²).
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the ADC and vehicle control intravenously (i.v.) via the tail vein at the specified dose and schedule (e.g., a single dose or multiple doses).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight of the mice regularly throughout the study.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Bystander Effect Assay
This protocol is used to assess the ability of the ADC to kill neighboring HER2-negative cells.
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MDA-MB-468)
-
Cell tracking dyes (e.g., CellTracker™ Green and CellTracker™ Red)
-
96-well plates
-
ADC containing this compound
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Labeling:
-
Label the HER2-positive cells with one fluorescent dye (e.g., CellTracker™ Green) and the HER2-negative cells with another (e.g., CellTracker™ Red) according to the manufacturer's instructions.
-
-
Co-culture:
-
Seed the labeled HER2-positive and HER2-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:4).
-
Include wells with only HER2-positive or HER2-negative cells as controls.
-
-
Treatment:
-
Treat the co-cultures with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plate for 3-5 days.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the viability of each cell population based on their fluorescent labels and a viability dye (e.g., DAPI or Propidium Iodide).
-
High-Content Imaging: Image the wells and quantify the number of viable and dead cells for each labeled population.
-
-
Data Analysis:
-
Determine the percentage of cell death in the HER2-negative population in the co-culture compared to the HER2-negative cells cultured alone. A significant increase in cell death in the co-culture indicates a bystander effect.
-
References
- 1. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. aacrjournals.org [aacrjournals.org]
Techniques for Measuring the Drug-to-Antibody Ratio (DAR) of Desmethyl Vc-seco-DUBA ADCs
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1] An optimal DAR is crucial, as low drug loading can diminish potency, while high drug loading may negatively impact pharmacokinetics and increase toxicity.[1]
This document provides detailed protocols for the primary analytical techniques used to measure the DAR of Desmethyl Vc-seco-DUBA ADCs. This payload is a DNA alkylating agent connected via a cleavable linker.[3] While the specific payload is mentioned, the described techniques are broadly applicable to other cysteine-linked ADCs. The principal methods covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Key Analytical Techniques for DAR Determination
Several analytical methods are employed to determine the DAR of ADCs. The choice of technique depends on the specific ADC characteristics, the desired level of detail, and the stage of development.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for DAR determination of cysteine-linked ADCs.[4][5] It separates ADC species based on their hydrophobicity under non-denaturing conditions, which increases with the number of conjugated drug molecules.[6][7][8] This allows for the quantification of the different drug-loaded species (e.g., DAR0, DAR2, DAR4).[6]
-
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC offers an orthogonal method for DAR analysis.[4][9] This technique typically involves the reduction of the ADC to separate the light and heavy chains, which are then resolved based on their hydrophobicity.[9] RP-LC can be coupled with mass spectrometry for peak identification.[10]
-
Mass Spectrometry (MS): MS is a powerful tool for the detailed characterization of ADCs, providing accurate mass measurements to determine the DAR and drug load distribution.[1][11] Native MS, in particular, allows for the analysis of intact ADCs under non-denaturing conditions.[12]
-
UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR.[13][14] It relies on the distinct UV absorbance properties of the antibody and the conjugated drug.[][16]
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for separating ADC species with different drug loads in their native state.
Principle: The hydrophobicity of the ADC increases with each conjugated this compound molecule. HIC separates these species based on their interaction with a hydrophobic stationary phase in an aqueous mobile phase with a high salt concentration. A decreasing salt gradient is used to elute the ADC species, with the least hydrophobic (unconjugated antibody, DAR0) eluting first, followed by species with increasing DAR values.[4] The weighted average DAR is calculated from the relative peak areas of the different species.[9]
Workflow for HIC-based DAR Analysis:
Protocol:
-
Sample Preparation:
-
Prepare the this compound ADC sample at a concentration of 1-2 mg/mL in a buffer compatible with the HIC mobile phase (e.g., 25 mM Tris-HCl, pH 8.0).[17]
-
Filter the sample through a 0.22 µm syringe filter to remove any aggregates or particulates.[]
-
-
HIC-HPLC System and Conditions:
-
HPLC System: An Agilent 1260 series HPLC or equivalent.[17]
-
Column: TSKgel Butyl-NPR (4.6 mm x 10 cm) or similar HIC column.[6]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Tris-HCl, pH 8.0.[17]
-
Mobile Phase B: 25 mM Tris-HCl, pH 8.0, with 25-35% isopropanol (v/v).[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Column Temperature: 30 °C.[18]
-
Detection: UV absorbance at 280 nm.[6]
-
-
Gradient Elution:
-
Data Analysis:
Quantitative Data Summary (HIC):
| Parameter | Typical Value/Range |
| Sample Concentration | 1-2 mg/mL |
| Injection Volume | 10-20 µL |
| Flow Rate | 0.5 - 0.8 mL/min[17][18] |
| Column Temperature | 30 °C |
| Mobile Phase A (Salt) | 1.2 - 1.5 M Ammonium Sulfate[17][18] |
| Mobile Phase B (Organic) | 25-35% Isopropanol |
DAR Determination by Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC provides an alternative to HIC and is particularly useful when coupled with MS.
Principle: The ADC is first reduced to break the disulfide bonds connecting the heavy and light chains. The resulting light chains (LC) and heavy chains (HC), along with their drug-conjugated forms, are then separated by RP-HPLC based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different chain fragments.[9][]
Workflow for RP-LC-based DAR Analysis:
Protocol:
-
Sample Reduction:
-
To a 1 mg/mL solution of the this compound ADC in a suitable buffer (e.g., PBS), add Dithiothreitol (DTT) to a final concentration of 10-20 mM.[18]
-
Incubate the mixture at 37 °C for 30 minutes to ensure complete reduction of the disulfide bonds.
-
-
RP-HPLC System and Conditions:
-
HPLC System: An Agilent 1200 or 1290 Infinity II system or equivalent.[10][20]
-
Column: A wide-pore C4 column, such as YMC-Triart Bio C4, or a PLRP-S column is suitable for separating the large protein chains.[10][21]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[20]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[20]
-
Flow Rate: 0.5 mL/min.[20]
-
Column Temperature: 80 °C.[20]
-
Detection: UV absorbance at 280 nm.[20]
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution:
-
A typical gradient would be a linear increase from ~20% to 60% Mobile Phase B over 20-30 minutes. The gradient should be optimized for the specific ADC.
-
-
Data Analysis:
-
Identify and integrate the peak areas for the unconjugated and drug-conjugated light and heavy chains. Peak identification should be confirmed by mass spectrometry.[]
-
Calculate the weighted average DAR using the following formula:
-
Quantitative Data Summary (RP-LC):
| Parameter | Typical Value/Range |
| DTT Concentration | 10-20 mM |
| Reduction Temperature | 37 °C |
| Reduction Time | 30 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80 °C |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
DAR Determination by Mass Spectrometry (MS)
MS provides a highly accurate method for DAR determination and can be performed on the intact ADC (top-down), on the reduced light and heavy chains (middle-down), or on digested peptides (bottom-up). Native MS is particularly advantageous for analyzing intact ADCs.
Principle: In native MS, the ADC is introduced into the mass spectrometer in a volatile, non-denaturing buffer, preserving its native structure. The mass of the intact ADC is measured, and the number of conjugated drugs can be determined from the mass shift relative to the unconjugated antibody. The relative intensities of the peaks corresponding to different DAR species are used to calculate the average DAR.[23]
Logical Relationship of MS-based DAR Analysis Approaches:
Protocol (Native SEC-MS):
-
Sample Preparation:
-
Exchange the buffer of the this compound ADC into a volatile, MS-compatible buffer such as 50 mM ammonium acetate. This can be done using a desalting column or through buffer exchange.
-
The final sample concentration should be around 1 mg/mL.
-
-
LC-MS System and Conditions:
-
LC System: An ACQUITY UPLC I-Class System or equivalent.[24]
-
Column: An analytical size-exclusion chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm).
-
Mobile Phase: 50 mM ammonium acetate.
-
Flow Rate: Isocratic elution at a flow rate suitable for the SEC column (e.g., 0.2-0.4 mL/min).
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (e.g., Agilent 6550 Q-TOF) or an Orbitrap instrument.[2][25]
-
Ionization: Electrospray ionization (ESI) in positive ion mode under native (non-denaturing) conditions.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.[23]
-
Quantitative Data Summary (Native MS):
| Parameter | Typical Value/Range |
| Sample Concentration | ~1 mg/mL |
| Mobile Phase | 50 mM Ammonium Acetate |
| Ionization Mode | Native ESI |
| Mass Analyzer | Q-TOF or Orbitrap |
DAR Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
Principle: The Beer-Lambert law is applied to a solution of the ADC. By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), and knowing the extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of the antibody and the drug can be determined. The average DAR is then calculated as the molar ratio of the drug to the antibody.[14][]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound payload at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).
-
-
Sample Preparation:
-
Prepare a solution of the purified this compound ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
-
UV/Vis Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax) using a UV/Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations (assuming a 1 cm path length):
-
A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab []
-
-
Quantitative Data Summary (UV/Vis):
| Parameter | Measurement Wavelengths |
| Antibody Absorbance | 280 nm |
| Drug Absorbance | λmax of the drug |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. Hydrophobic Interaction Chromatography is the most common method for analyzing the distribution of different drug-loaded species under native conditions. Reversed-Phase Liquid Chromatography provides a valuable orthogonal technique, especially when coupled with mass spectrometry for peak identification. Mass spectrometry itself offers the most detailed and accurate characterization of the DAR. UV/Vis spectroscopy serves as a quick and straightforward method for determining the average DAR. The choice of method will depend on the specific requirements of the analysis, with a combination of these techniques often being employed for comprehensive characterization.
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 19. waters.com [waters.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. glycomscan.com [glycomscan.com]
- 23. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preclinical Development of ADCs Utilizing Desmethyl Vc-seco-DUBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug, connected by a chemical linker. Desmethyl Vc-seco-DUBA is a drug-linker conjugate designed for the development of ADCs. It comprises a potent DNA alkylating agent, DUBA (a duocarmycin analogue), attached to a cleavable valine-citrulline (Vc) linker.[1][2] The "seco" designation refers to a seco-duocarmycin, and the "Desmethyl" indicates a modification of the linker. This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the release of the active DUBA payload within the target cancer cell.[3]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ADCs developed using this compound.
Mechanism of Action
The proposed mechanism of action for an ADC constructed with this compound follows a well-established pathway for cleavable linker-based ADCs.
-
Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to a specific target antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.
-
Linker Cleavage: Within the acidic environment of the lysosome, cathepsins and other proteases recognize and cleave the valine-citrulline linker of this compound.
-
Payload Release and Action: The cleavage releases the active DUBA payload into the cytoplasm. DUBA then travels to the nucleus and alkylates DNA, causing irreversible damage and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3]
Signaling Pathway Diagram
Caption: Mechanism of action for a this compound ADC.
Data Presentation
The following tables are templates for summarizing key quantitative data from preclinical studies. It is crucial to replace the placeholder values with experimentally derived data.
Table 1: In Vitro Cytotoxicity of ADC-Desmethyl-Vc-seco-DUBA
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free DUBA IC50 (nM) | Naked Antibody Effect |
| Target-Positive | ||||
| Cell Line A | High | e.g., 0.5 | e.g., 0.01 | No significant effect |
| Cell Line B | Medium | e.g., 5.2 | e.g., 0.01 | No significant effect |
| Cell Line C | Low | e.g., 50.1 | e.g., 0.01 | No significant effect |
| Target-Negative | ||||
| Cell Line D | Negative | e.g., >1000 | e.g., 0.02 | No significant effect |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Cell Line A CDX | Vehicle Control | - | QW x 3 | 0 | 0/8 |
| Naked Antibody | 10 | QW x 3 | e.g., 15 | 0/8 | |
| ADC-Desmethyl-Vc-seco-DUBA | 1 | Single Dose | e.g., 85 | 4/8 | |
| ADC-Desmethyl-Vc-seco-DUBA | 3 | Single Dose | e.g., 98 | 8/8 | |
| PDX Model 1 | Vehicle Control | - | QW x 3 | 0 | 0/6 |
| ADC-Desmethyl-Vc-seco-DUBA | 3 | Single Dose | e.g., 95 | 5/6 |
Table 3: Bystander Effect Evaluation
| Co-culture System | Treatment | Target Cell Viability (%) | Bystander Cell Viability (%) |
| Target-Positive + Target-Negative | Untreated Control | 100 | 100 |
| ADC-Desmethyl-Vc-seco-DUBA (10 nM) | e.g., 25 | e.g., 60 | |
| Non-cleavable Linker ADC (10 nM) | e.g., 28 | e.g., 95 |
Experimental Protocols
ADC Conjugation Protocol: this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide group
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Solvent for drug-linker: Dimethyl sulfoxide (DMSO)
-
Purification system: Size exclusion chromatography (SEC)
-
Reaction Buffer: PBS with EDTA (e.g., 50 mM PBS, 50 mM NaCl, 2 mM EDTA, pH 7.4)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Partial Reduction of mAb:
-
Add a calculated amount of TCEP to the mAb solution. A molar excess of 2-3 equivalents of TCEP per mAb is a good starting point for achieving a drug-to-antibody ratio (DAR) of approximately 4.
-
Incubate at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound in DMSO to a stock concentration of 10-20 mM.
-
Add the drug-linker solution to the reduced mAb. A molar excess of 1.5-2 equivalents of the drug-linker per free thiol is recommended.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC).
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the DAR using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Experimental Workflow: ADC Conjugation
Caption: Workflow for conjugating this compound to a mAb.
In Vitro Cytotoxicity Assay
This protocol outlines the use of a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the ADC.[3][4][5]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC-Desmethyl-Vc-seco-DUBA, naked antibody, and free DUBA payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free DUBA in complete medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor activity of the ADC in vivo.[6][7][8]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC-Desmethyl-Vc-seco-DUBA, vehicle control, and naked antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle, or naked antibody via the appropriate route (typically intravenous).
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).
Bystander Effect Assay
This protocol describes a co-culture assay to assess the ability of the ADC to kill neighboring antigen-negative cells.[9][10][11]
Materials:
-
Target-positive and target-negative cell lines (the target-negative line should be labeled, e.g., with GFP, for easy identification)
-
Complete cell culture medium
-
ADC-Desmethyl-Vc-seco-DUBA
-
96-well plates
-
Imaging system or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of target-positive and GFP-labeled target-negative cells in a 96-well plate.
-
Treatment: After the cells have adhered, treat them with the ADC at various concentrations.
-
Incubation: Incubate for 72-120 hours.
-
Analysis:
-
Imaging: Use a high-content imaging system to count the number of viable GFP-positive (bystander) cells in the treated versus untreated wells.
-
Flow Cytometry: Alternatively, harvest the cells, stain with a viability dye, and use a flow cytometer to quantify the percentage of viable and dead cells in the GFP-positive and GFP-negative populations.
-
-
Data Analysis: Compare the viability of the bystander cells in the presence and absence of the ADC and target-positive cells.
Conclusion
The this compound drug-linker offers a promising platform for the development of potent and specific ADCs. The protocols and guidelines presented here provide a framework for the systematic preclinical evaluation of ADCs utilizing this technology. Rigorous in vitro and in vivo testing is essential to characterize the efficacy and safety profile of any new ADC candidate and to inform its potential for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of the Desmethyl Vc-seco-DUBA Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with the Desmethyl Vc-seco-DUBA linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is it used for?
The this compound linker is a component of antibody-drug conjugates (ADCs) that connects a monoclonal antibody to the cytotoxic payload, DUBA, a DNA alkylating agent.[][2][3] This linker system is designed to be stable in circulation and to release the active drug payload within target cancer cells. The "Vc" portion refers to a valine-citrulline dipeptide, a common motif for cathepsin-cleavable linkers.[4][5]
Q2: I am observing rapid payload release from my ADC in a mouse model. What could be the cause?
A primary cause for the instability of Vc-seco-DUBA linkers in rodent models is the presence of a specific enzyme in their plasma.[6][7][8][9][10] Murine carboxylesterase 1c (CES1c) has been identified as the enzyme responsible for cleaving the valine-citrulline (Vc) component of the linker, leading to premature release of the DUBA payload in mouse and rat plasma.[6][7][8][9][10] This enzymatic cleavage is species-specific and is not observed in human or non-human primate plasma, where the linker demonstrates significantly greater stability.[5][6][8][11]
Q3: How can I confirm if my this compound linker is being cleaved in mouse plasma?
You can perform an in vitro plasma stability assay. This involves incubating your ADC in mouse plasma at 37°C and collecting samples at various time points. The stability of the ADC can be assessed by measuring the drug-to-antibody ratio (DAR) over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[12][13][14] A significant decrease in DAR indicates linker cleavage and payload release.
Q4: What are the recommended strategies to improve the stability of my ADC with a Vc-seco-DUBA linker for in vivo mouse studies?
There are two main strategies to overcome the instability of the Vc-seco-DUBA linker in mouse models:
-
Linker Modification: Modify the linker to make it resistant to CES1c cleavage. One successful approach is to use a glutamic acid-valine-citrulline (EVCit) tripeptide linker instead of the traditional valine-citrulline (VCit) dipeptide.[5][10] The addition of glutamic acid protects the linker from cleavage by murine CES1c while maintaining its susceptibility to cleavage by cathepsins inside the tumor cell.[5][10]
-
Use of a CES1c Knockout Mouse Model: For in vivo studies, utilizing a mouse model that lacks the CES1c enzyme (Ces1c knockout mice) will prevent the premature cleavage of the linker.[6][7][8] This allows for a more accurate assessment of the ADC's pharmacokinetic profile and efficacy in a system that better mimics the human physiological environment where CES1c is not present in the plasma.[6][7][8]
Q5: Will modifying the linker affect the payload release mechanism inside the target cell?
Modifications such as the addition of a glutamic acid to the valine-citrulline dipeptide are designed to be selective. The goal is to inhibit cleavage by extracellular proteases like CES1c while retaining sensitivity to intracellular proteases such as cathepsin B, which are responsible for payload release within the lysosome of the target cancer cell.[5][10] It is, however, crucial to empirically verify the intracellular cleavage and cytotoxic activity of any modified ADC.
Troubleshooting Guides
Problem: Unexpectedly High Toxicity and Low Efficacy in Mouse Studies
-
Possible Cause: Premature release of the DUBA payload in the systemic circulation due to the cleavage of the this compound linker by murine carboxylesterase 1c (CES1c).[6][7][8][9][10]
-
Troubleshooting Steps:
-
Confirm Linker Instability: Perform an in vitro plasma stability assay using mouse plasma. A rapid decrease in the drug-to-antibody ratio (DAR) will confirm linker cleavage.
-
Quantify Free Payload: Measure the concentration of free DUBA in the plasma of treated mice using LC-MS/MS. Elevated levels of free payload are indicative of linker instability.
-
Implement a Stability-Enhancing Strategy:
-
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays
-
Possible Cause: Issues with the experimental protocol for the plasma stability assay or the analytical method.
-
Troubleshooting Steps:
-
Standardize Plasma Handling: Ensure consistent collection, processing, and storage of plasma samples to avoid variability in enzyme activity.
-
Optimize ADC Capture: If using an immuno-affinity capture method, ensure efficient and reproducible capture of the ADC from the plasma matrix.
-
Validate LC-MS Method: Verify the linearity, accuracy, and precision of the LC-MS method used for DAR measurement. Ensure complete resolution of different DAR species.
-
Control for Non-specific Binding: Assess for any non-specific binding of the ADC or the released payload to the assay plates or beads.
-
Data Presentation
Table 1: Comparative Stability of Different Linker Chemistries in Mouse Plasma
| Linker Type | Modification | Half-life in Mouse Plasma | Reference |
| Valine-Citrulline (VCit) | Standard Dipeptide | ~2 days | [10] |
| Glutamic acid-Valine-Citrulline (EVCit) | Tripeptide with N-terminal Glutamic Acid | ~12 days | [10] |
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay using LC-MS
This protocol outlines the general steps for assessing the stability of an ADC with a this compound linker in plasma.
1. Materials:
-
ADC of interest
-
Control ADC with a known stable linker
-
Pooled plasma from the species of interest (e.g., CD-1 mouse, human)
-
Phosphate-buffered saline (PBS)
-
Immuno-affinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS grade water, acetonitrile, and formic acid
-
IdeS enzyme (for subunit analysis, optional)
-
DTT (for reduction, optional)
2. Procedure:
-
Incubation:
-
Spike the ADC into pre-warmed (37°C) plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture and immediately freeze them at -80°C to stop the reaction.[8]
-
-
Immuno-affinity Capture:
-
Thaw the plasma samples on ice.
-
Add immuno-affinity capture beads to each plasma sample and incubate to capture the ADC.
-
Wash the beads multiple times with wash buffer to remove unbound plasma proteins.
-
-
Elution and Sample Preparation for LC-MS:
-
Elute the captured ADC from the beads using an elution buffer.
-
Neutralize the eluted samples immediately.
-
For subunit analysis, the eluted ADC can be treated with IdeS enzyme to digest the antibody below the hinge region, followed by reduction with DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.[14]
-
Use a suitable reversed-phase column for separation.
-
Acquire the data in a mass range that covers the different DAR species of the ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrometry data to obtain the mass spectra of the ADC species.
-
Calculate the average DAR at each time point by determining the relative abundance of each DAR species.
-
Plot the average DAR as a function of time to determine the stability profile of the ADC.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of DUBA payload release and linker instability.
Caption: Workflow for in vitro ADC plasma stability analysis.
Caption: Troubleshooting logic for in vivo stability issues.
References
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Overcoming aggregation issues in Desmethyl Vc-seco-DUBA ADC production
Welcome to the technical support center for Desmethyl Vc-seco-DUBA Antibody-Drug Conjugate (ADC) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC production?
Aggregation of ADCs is a common challenge that arises from both the intrinsic properties of the ADC components and the extrinsic manufacturing conditions.[1][2] For this compound ADC, the primary causes are:
-
High Hydrophobicity of the Payload: The duocarmycin analogue, DUBA, is a highly hydrophobic cytotoxic agent.[3][4][5] When conjugated to the antibody, it creates hydrophobic patches on the protein surface. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[][7][8]
-
Linker Chemistry: While the Val-Cit (Vc) linker is designed for specific cleavage inside the target cell, the overall linker-payload construct (this compound) contributes to the ADC's hydrophobicity and can influence its aggregation propensity.[5][8][9]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic DUBA molecules are attached to each antibody, significantly increasing the overall hydrophobicity and the tendency to aggregate.[]
-
Manufacturing and Formulation Conditions: Extrinsic factors during the conjugation process and formulation can induce aggregation. These include unfavorable buffer pH or ionic strength, the presence of organic co-solvents used to dissolve the linker-payload, high shear forces during mixing or filtration, and exposure to thermal stress or light.[1][7][10]
Q2: Why is it critical to control ADC aggregation?
Controlling aggregation is crucial for the safety, efficacy, and manufacturability of the ADC.[2]
-
Safety and Immunogenicity: Aggregated ADCs can be immunogenic, potentially causing adverse immune responses in patients.[][7] Aggregates can also activate Fcγ receptors on immune cells, leading to off-target toxicity and increased clearance from circulation.[11]
-
Efficacy: The formation of aggregates reduces the concentration of active, monomeric ADC, which can lower the therapeutic efficacy.[1] Aggregation can also hinder the ADC's ability to bind to its target antigen.
-
Stability and Shelf Life: Aggregation is a form of product instability that can reduce the shelf life of the drug product and complicate regulatory approval.[1]
-
Process Economics: The formation of precipitates requires removal through additional purification steps like chromatography, which increases manufacturing time and cost while reducing the overall product yield.[1][7]
Q3: How can I detect and quantify the level of aggregation in my ADC sample?
Several analytical techniques can be used to detect, quantify, and characterize ADC aggregates. An orthogonal approach using multiple methods is highly recommended for a comprehensive assessment.[12]
| Analytical Technique | Principle of Operation | Information Provided | Key Advantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume as they pass through a porous column. | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[1][13] | Industry standard, robust, quantitative, and provides high-resolution separation.[1] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides average particle size, size distribution (polydispersity), and can detect the onset of aggregation.[1] | Fast, non-invasive, requires low sample volume, and is sensitive to large aggregates. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC separation with MALS detection to determine the absolute molar mass of eluting species. | Determines the absolute molecular weight of monomers and aggregates, confirming their oligomeric state.[1][12] | Provides absolute measurements without relying on column calibration standards. |
| Analytical Ultracentrifugation (SV-AUC) | Monitors the sedimentation of molecules under a strong centrifugal force. | Provides high-resolution size distribution and differentiates between various aggregate species.[12] | A first-principles method that does not rely on a stationary phase, useful for detecting low levels of aggregates. |
Troubleshooting Guide
Problem: I am observing significant precipitation/aggregation immediately after the conjugation step.
This is a common issue, often driven by the addition of the hydrophobic linker-payload and the solvents used to dissolve it.
Troubleshooting Workflow
Potential Solutions
-
Optimize Formulation Buffer: The choice of buffer, pH, and excipients is critical for ADC stability.[]
-
pH Screening: The pH of the conjugation buffer can impact antibody stability.[7] Perform a pH screening study (e.g., from pH 5.5 to 7.5) to identify the range where the ADC is most stable.
-
Add Stabilizing Excipients: Incorporating specific excipients can prevent aggregation by reducing hydrophobic interactions and increasing colloidal stability.[]
-
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation and can shield exposed hydrophobic patches on the ADC.[][14] | 0.01% - 0.1% (w/v) |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | Act as stabilizers by creating a hydration shell around the protein, promoting its native conformation. | 5% - 10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with hydrophobic regions or increasing the solubility of the unfolded state. | 100 - 250 mM |
-
Modify the Conjugation Process:
-
Control Co-Solvent Addition: The organic solvent (e.g., DMSO) used to dissolve the this compound linker-payload can disrupt the antibody's structure.[1] Add the linker-payload solution slowly and dropwise to the antibody solution under gentle, controlled mixing to avoid localized high concentrations of solvent.
-
Immobilize the Antibody: An advanced strategy is to immobilize the antibody on a solid support or resin during the conjugation reaction.[3][7] This physically separates the antibody molecules, preventing them from aggregating even under unfavorable solvent or pH conditions.[7] This approach is used in technologies like "Lock-Release".[3][7]
-
Problem: My purified ADC shows increasing aggregation during storage.
This indicates a long-term stability issue with the final formulation.
Potential Solutions
-
Optimize Storage Buffer: The final formulation buffer is critical for long-term stability. If not already done, perform a buffer screen using the excipients listed in the table above. ADC-stabilizing buffers are commercially available and can significantly slow the aggregation process during storage.[15]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a common strategy to improve the stability of ADCs.[16][17] This requires developing a specific lyophilization cycle and a formulation containing cryoprotectants (like sucrose or trehalose) to protect the ADC during freezing and drying.
-
Storage Conditions: Ensure the ADC is stored at the correct temperature (typically 2-8°C for liquid formulations or ≤ -20°C for frozen/lyophilized forms) and protected from light, as some payloads can be photosensitive.[1]
Experimental Protocols
Protocol 1: General Procedure for Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying aggregates in an ADC sample. Specific parameters (e.g., column, mobile phase, flow rate) should be optimized for your specific ADC.
-
System Preparation:
-
HPLC System: A UHPLC or HPLC system equipped with a UV detector (monitoring at 280 nm and/or 252 nm for payload detection).
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: Prepare a filtered and degassed mobile phase, typically a phosphate or histidine buffer at neutral pH (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
-
Sample Preparation:
-
Thaw the ADC sample if frozen and gently mix. Avoid vigorous vortexing.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume of the prepared sample (e.g., 20 µL).
-
Run the method under isocratic flow (e.g., 0.5 mL/min) for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Aggregates will elute first, followed by the monomer, and then any fragments or free payload.
-
Calculate the relative percentage of each species by dividing the area of each peak by the total area of all peaks.
-
% Aggregate = (Area_Aggregate / Total_Area) * 100
-
Protocol 2: Proposed Mechanism of Action and Payload Release
The this compound ADC leverages a well-established mechanism for targeted drug delivery.
-
Target Binding: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds to a specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through endocytosis, and enclosed within an endosome.
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, an organelle containing various degradative enzymes and a low pH environment.
-
Linker Cleavage: Inside the lysosome, enzymes such as Cathepsin B recognize and cleave the valine-citrulline (Vc) dipeptide linker.[18]
-
Payload Release: Cleavage of the Vc peptide initiates a self-immolation cascade of the para-aminobenzyl carbamate (PABC) spacer, which releases the seco-DUBA payload precursor.[18]
-
Payload Activation: The unstable seco-DUBA intermediate rapidly undergoes an intramolecular cyclization to form the active DUBA payload, which contains a reactive cyclopropane ring.[18]
-
Cytotoxic Effect: The active DUBA molecule alkylates DNA in the minor groove, causing irreversible damage that leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 4. adcreview.com [adcreview.com]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Formulation Development for an Antibody Drug Conjugate (ADC) | UIC today [live.today.uic.edu]
- 18. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purification of Desmethyl Vc-seco-DUBA ADCs
Welcome to the technical support center for the purification of Desmethyl Vc-seco-DUBA Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound ADCs?
The primary challenges in purifying this compound ADCs stem from the inherent hydrophobicity of the duocarmycin payload and the heterogeneity of the conjugation reaction.[][] Key issues include:
-
Aggregation: The hydrophobic nature of the linker-drug can lead to the formation of soluble and insoluble ADC aggregates, which can impact efficacy and safety.[3][4]
-
Removal of Unconjugated Antibody and Free Drug: It is crucial to remove any unconjugated monoclonal antibody (mAb) and excess, highly cytotoxic this compound linker-drug to ensure a well-defined product with a favorable therapeutic window.[][5]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADC species with varying numbers of linker-drugs per antibody (DAR 0, 2, 4, 6, 8, etc.). Achieving a consistent and narrow DAR distribution is a critical quality attribute.[][6][7]
Q2: Which chromatography techniques are most effective for purifying these ADCs?
A multi-step chromatographic approach is typically employed:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR values.[8][9] The addition of the hydrophobic this compound linker-drug increases the overall hydrophobicity of the ADC, allowing for separation of different DAR species.[]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is effective for removing aggregates and charge variants.[10][11][12] It separates molecules based on differences in surface charge.[13]
-
Size Exclusion Chromatography (SEC): SEC is used to remove high molecular weight species (aggregates) and low molecular weight impurities (free drug) based on their size.[][14][15] It is often used as a final polishing step.
Q3: How can I accurately determine the DAR of my purified ADC?
Several analytical techniques can be used to determine the average DAR:
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate different DAR species, and the relative peak areas can be used to calculate the average DAR.[9][16]
-
UV/Vis Spectroscopy: This method can be used if the antibody and the linker-drug have distinct absorbance maxima.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the different ADC species and their respective DAR values.[16]
Troubleshooting Guides
Issue 1: High Levels of Aggregation
Symptoms:
-
Appearance of a high molecular weight peak in SEC analysis.
-
Precipitation or cloudiness of the ADC solution.
-
Low product recovery after purification steps.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Linker-Drug | The this compound payload is hydrophobic, which can promote self-association.[][17] Consider optimizing the buffer conditions by adding excipients like arginine or polysorbates to reduce hydrophobic interactions. |
| Unfavorable Buffer Conditions (pH, Salt Concentration) | An inappropriate pH or salt concentration can lead to protein instability and aggregation.[3] Screen a range of pH values and salt concentrations to find the optimal conditions for your specific ADC. |
| High Protein Concentration | High concentrations can increase the likelihood of intermolecular interactions and aggregation. If possible, perform purification steps at a lower protein concentration. |
| Shear Stress during Processing | Vigorous mixing or pumping can induce aggregation. Use gentle mixing techniques and optimize flow rates during chromatography and tangential flow filtration (TFF).[18] |
Issue 2: Inefficient Removal of Free Drug
Symptoms:
-
Detection of free this compound in the purified ADC sample by analytical methods like Reversed-Phase HPLC (RP-HPLC) or LC-MS.[6]
-
Higher than expected cytotoxicity in non-target cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Purification Method | A single purification method may not be sufficient.[5] Implement a multi-step purification process, such as combining IEX with SEC or TFF.[][18] |
| Micelle Formation of Free Drug | Hydrophobic linker-drugs can form micelles that are difficult to remove by standard filtration methods.[] Consider using a chromatography step like IEX in bind-and-elute mode to capture the ADC while allowing the free drug to flow through.[10] |
| Insufficient Diafiltration Volumes in TFF | The number of diavolumes used during TFF may not be enough to wash out all the free drug. Increase the number of diavolumes and monitor the free drug concentration in the permeate. |
Issue 3: Broad or Inconsistent DAR Profile
Symptoms:
-
Multiple, poorly resolved peaks in HIC analysis.
-
Batch-to-batch variability in efficacy and toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Conjugation Reaction | The stoichiometry of the conjugation reaction can significantly impact the DAR distribution. Optimize the molar ratio of linker-drug to antibody and the reaction time. |
| Poor HIC Resolution | The HIC method may not be optimized for your specific ADC.[9] Experiment with different salt types (e.g., ammonium sulfate, sodium chloride), salt concentrations, and gradient slopes to improve peak separation.[8][19] |
| Co-elution of DAR Species | Different DAR species may have very similar hydrophobicities, leading to co-elution.[] Consider using a shallower gradient in your HIC method or exploring alternative chromatography techniques like CEX, which can sometimes separate positional isomers.[13] |
Experimental Protocols
Protocol 1: Purification of this compound ADCs using Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for separating ADC species based on their DAR.
-
Column: A HIC column (e.g., Butyl, Phenyl, or Ether-based chemistry).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Dilute the crude ADC sample with Mobile Phase A to the desired starting salt concentration. c. Load the sample onto the column. d. Wash the column with the starting salt concentration to remove any unbound material. e. Elute the bound ADC species using a linear gradient from the starting salt concentration to 100% Mobile Phase B. Different DAR species will elute as the salt concentration decreases. f. Collect fractions and analyze for DAR and purity.
Protocol 2: Aggregate Removal using Cation Exchange Chromatography (CEX)
This protocol describes a common method for removing aggregates in flow-through mode.
-
Column: A strong or weak cation exchange column.
-
Mobile Phase: A buffer with a pH below the isoelectric point (pI) of the ADC.
-
Procedure: a. Equilibrate the column with the mobile phase. b. Adjust the pH and conductivity of the ADC sample to match the mobile phase. c. Load the sample onto the column. Under these conditions, the ADC monomer will flow through the column while the more highly charged aggregates will bind.[11][12] d. Collect the flow-through fraction containing the purified ADC monomer. e. Analyze the collected fraction for aggregate content using SEC.
Protocol 3: Final Polishing and Buffer Exchange using Size Exclusion Chromatography (SEC)
This protocol is for removing remaining aggregates and exchanging the ADC into the final formulation buffer.
-
Column: An SEC column with an appropriate molecular weight range for antibodies (e.g., 300 Å pore size).
-
Mobile Phase: The final formulation buffer for the ADC.
-
Procedure: a. Equilibrate the column with the mobile phase. b. Inject the ADC sample onto the column. The volume should be a small percentage of the total column volume for optimal resolution. c. The ADC will separate based on size, with aggregates eluting first, followed by the monomer, and then any low molecular weight species. d. Collect the monomer peak.
Data Presentation
Table 1: Representative HIC Purification of a this compound ADC
| Fraction | Average DAR | Monomer Purity (%) | Aggregate (%) | Yield (%) |
| Crude | 3.8 | 85 | 12 | 100 |
| DAR 2 Pool | 2.1 | 98 | <1 | 35 |
| DAR 4 Pool | 4.0 | 97 | <1 | 40 |
| High DAR Pool | >5.0 | 92 | 5 | 15 |
Table 2: Effect of CEX Polishing on Aggregate Removal
| Sample | Aggregate Content (%) | Monomer Recovery (%) |
| Before CEX | 12.5 | 100 |
| After CEX (Flow-through) | <1.0 | 95 |
Visualizations
Caption: General purification workflow for this compound ADCs.
Caption: Troubleshooting decision tree for common ADC purification issues.
References
- 3. pharmtech.com [pharmtech.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 11. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. technosaurus.co.jp [technosaurus.co.jp]
- 15. agilent.com [agilent.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. mdpi.com [mdpi.com]
Strategies to enhance the therapeutic index of Desmethyl Vc-seco-DUBA ADCs
Welcome to the technical support center for Desmethyl Vc-seco-DUBA Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A this compound ADC leverages a monoclonal antibody to selectively target a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome. The low pH and enzymatic environment of the lysosome facilitate the cleavage of the Vc-seco linker, releasing the active cytotoxic payload, DUBA. DUBA is a DNA alkylating agent that binds to the minor groove of DNA and alkylates adenine at the N3 position. This action disrupts the DNA structure, ultimately leading to programmed cell death (apoptosis).[1][2][3][4]
Q2: What are the main components of a this compound ADC?
A this compound ADC is comprised of three key components:
-
Monoclonal Antibody (mAb): Provides specificity for a target antigen expressed on tumor cells.
-
Desmethyl Vc-seco Linker: A cleavable linker that connects the antibody to the cytotoxic payload. It is designed to be stable in systemic circulation but is cleaved by lysosomal enzymes within the target cell.
-
DUBA (Duocarmycin-Hydroxybenzamide-Azaindole): A highly potent DNA alkylating agent that serves as the cytotoxic payload. It exists in its inactive prodrug form, seco-DUBA, within the ADC, and is converted to the active DUBA upon release.[5][6][7]
Q3: What is the significance of the "Desmethyl" modification in the linker?
While the search results confirm "this compound" as a specific chemical entity, the precise functional impact of the "Desmethyl" modification on the valine-citrulline (Vc) linker component is not extensively detailed in the provided literature. Typically, such modifications in linker chemistry are aimed at fine-tuning properties like stability, solubility, or the kinetics of payload release. Researchers should consider this a specific variant of the Vc-seco linker and refer to the supplier's documentation for any known performance differences compared to the standard Vc-seco linker.
Q4: What is the "bystander effect" and is it relevant for this compound ADCs?
The "bystander effect" occurs when the released cytotoxic payload can diffuse out of the target cancer cell and kill neighboring cells, including tumor cells that may not express the target antigen. This is particularly relevant for ADCs with cleavable linkers and membrane-permeable payloads.[6][8] Given that DUBA is a small molecule released from a cleavable linker, it has the potential to exert a bystander effect, which can be advantageous for treating heterogeneous tumors.
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in Preclinical In Vivo Models
Possible Causes:
-
Premature Linker Cleavage: The Vc-seco linker may exhibit instability in the bloodstream, leading to the early release of DUBA and toxicity to healthy tissues.[3][9][10]
-
Species-Specific Linker Instability: The Vc-seco-DUBA linker-drug has been reported to be unstable in rodent plasma due to cleavage by murine carboxylesterase 1c (CES1c), an enzyme not present in human plasma.[11] This can lead to exaggerated toxicity in mouse models that may not be representative of human outcomes.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance of the ADC and increased off-target toxicity.[12]
-
Non-Specific Uptake: The ADC may be taken up by healthy tissues through mechanisms like mannose receptor binding, particularly in the liver.[3][13]
Troubleshooting Steps:
-
Assess Free Payload in Plasma: Use techniques like LC-MS/MS or a competition ELISA to quantify the concentration of free DUBA in the plasma of treated animals.[14] This will help determine if premature linker cleavage is occurring.
-
Evaluate ADC in Human Plasma Ex Vivo: Compare the stability of the ADC in mouse plasma versus human plasma ex vivo to confirm if the observed instability is species-specific.
-
Optimize the DAR: If possible, synthesize and test ADCs with varying DARs to identify a ratio that balances efficacy and toxicity. A lower DAR may improve the therapeutic index.
-
Consider an Alternative Preclinical Model: If CES1c-mediated cleavage is confirmed, consider using a different preclinical model or be mindful of this limitation when interpreting toxicity data from murine studies.
-
Characterize ADC Aggregation: Use Size Exclusion Chromatography (SEC) to assess the level of aggregation in the ADC preparation, as aggregates can lead to altered pharmacokinetic profiles and non-specific toxicities.[14]
Issue 2: Inconsistent or Low Potency in In Vitro Cytotoxicity Assays
Possible Causes:
-
Incorrect Drug-to-Antibody Ratio (DAR): The actual DAR of the synthesized ADC may be lower than intended, resulting in a reduced payload delivery per antibody.
-
ADC Aggregation: Aggregated ADCs may have reduced ability to bind to the target antigen on the cell surface.
-
Inefficient Internalization: The target antigen may not be efficiently internalized upon antibody binding.
-
Resistance to DUBA: The target cell line may have intrinsic or acquired resistance to DNA alkylating agents.
-
Degradation of the ADC: The ADC may have degraded during storage.
Troubleshooting Steps:
-
Verify DAR: Accurately measure the DAR of your ADC batch using UV/VIS spectroscopy or other validated methods.[14]
-
Analyze ADC Purity and Aggregation: Use SEC to check for the presence of aggregates and free (unconjugated) antibody, which can reduce overall potency.[14]
-
Confirm Target Antigen Expression and Internalization: Use flow cytometry or immunofluorescence to confirm high expression of the target antigen on your cell line. An internalization assay can confirm that the ADC is being taken up by the cells.
-
Use a Free DUBA Control: Treat cells with the free DUBA payload to determine their intrinsic sensitivity and establish a baseline IC50 value.
-
Assess ADC Stability: Check for degradation of the ADC, particularly if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Data Presentation
Table 1: Troubleshooting Summary for High Off-Target Toxicity
| Potential Issue | Recommended Analytical Method | Expected Outcome of Analysis | Mitigation Strategy |
| Premature Linker Cleavage | LC-MS/MS of Plasma | High levels of free DUBA detected shortly after administration. | Modify linker for enhanced stability; optimize dosing schedule. |
| Species-Specific Instability | Ex Vivo Plasma Stability Assay | Higher payload release in murine plasma compared to human plasma. | Use alternative preclinical models; cautiously interpret murine data. |
| High Drug-to-Antibody Ratio | UV/VIS Spectroscopy, HIC | DAR is higher than the optimal range (typically 2-4). | Re-synthesize ADC with a lower, controlled DAR. |
| ADC Aggregation | Size Exclusion Chromatography (SEC) | Presence of high molecular weight species. | Optimize formulation buffer; improve conjugation process. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/VIS Spectroscopy
-
Objective: To calculate the average number of drug-linker molecules conjugated to each antibody.
-
Materials:
-
This compound ADC sample
-
Unconjugated monoclonal antibody
-
This compound drug-linker
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
-
-
Methodology:
-
Measure the UV/VIS absorbance spectra of the unconjugated antibody, the free drug-linker, and the ADC from 250 nm to 450 nm.
-
Determine the extinction coefficients of the antibody at 280 nm (εAb,280) and the drug-linker at its maximum absorbance wavelength (εDrug,λmax) and at 280 nm (εDrug,280).
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following simultaneous equations:
-
A280 = (εAb,280 * C_Ab) + (εDrug,280 * C_Drug)
-
Aλmax = (εAb,λmax * C_Ab) + (εDrug,λmax * C_Drug)
-
-
Calculate the DAR: DAR = C_Drug / C_Ab.[14]
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the amount of monomeric, aggregated, and fragmented ADC species.
-
Materials:
-
This compound ADC sample
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.9)
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known amount of the ADC sample onto the column.
-
Monitor the eluate using a UV detector at 280 nm.
-
Identify the peaks corresponding to high molecular weight aggregates, the monomeric ADC, and low molecular weight fragments based on their retention times.
-
Integrate the peak areas to determine the percentage of each species.[14]
-
Visualizations
Caption: Mechanism of action for this compound ADCs.
Caption: Troubleshooting workflow for common ADC experimental issues.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seco-DUBA | ADC Cytotoxin | DUBA percursor | Anticancer | TargetMol [targetmol.com]
- 8. Duocarmazine | C65H75ClN12O17 | CID 88899540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. - ASCO [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Targeting Specificity of Duocarmycin-Based ADCs: A Comparative Analysis
A deep dive into the preclinical data of Desmethyl Vc-seco-DUBA antibody-drug conjugates (ADCs) reveals a significant advancement in targeted cancer therapy, particularly for tumors with low or heterogeneous antigen expression. This guide provides a comprehensive comparison of a duocarmycin-based ADC, exemplified by the well-studied trastuzumab duocarmazine (SYD985), with the established HER2-targeting ADC, ado-trastuzumab emtansine (T-DM1). The evidence underscores the enhanced potency and bystander killing effect conferred by the duocarmycin payload and the cleavable linker system.
The core of this enhanced efficacy lies in the this compound linker-drug. DUBA, a synthetic duocarmycin analogue, is a highly potent DNA alkylating agent. Unlike microtubule inhibitors, its cytotoxic action is independent of cell cycle progression. The "seco" designation indicates a linearized, less rigid structure, and the "Desmethyl" modification likely fine-tunes its properties. This payload is connected to the antibody via a cleavable valine-citrulline (Vc) linker, designed to be selectively cleaved by lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment. This targeted release mechanism is crucial for minimizing systemic toxicity and maximizing tumor-specific payload delivery.
Mechanism of Action: From Targeting to DNA Alkylation
The journey of a this compound ADC from administration to tumor cell death is a multi-step process. The monoclonal antibody component dictates the initial targeting by binding to a specific antigen on the surface of cancer cells. For instance, in the case of SYD985, the antibody is trastuzumab, which targets the HER2 receptor.
Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases cleave the Vc linker, releasing the active DUBA payload. This payload can then translocate to the nucleus, where it alkylates DNA, leading to irreparable DNA damage and subsequent apoptosis. A key advantage of this mechanism is the "bystander effect," where the released, membrane-permeable DUBA payload can diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, tumor cells.
Comparative In Vitro Cytotoxicity
The superior potency of the duocarmycin-based ADC is evident in in vitro cytotoxicity assays. When compared to T-DM1, SYD985 demonstrates significantly lower IC50 values, particularly in cell lines with low to moderate HER2 expression.
| Cell Line | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference |
| HER2 3+ | ||||
| SK-BR-3 | High | ~0.01 | ~0.03 | ~3 |
| BT-474 | High | ~0.02 | ~0.09 | ~4.5 |
| HER2 2+ | ||||
| OVCAR-3 | Moderate | ~0.05 | ~1.17 | ~23 |
| JIMT-1 | Moderate | ~0.03 | ~0.90 | ~30 |
| HER2 1+ | ||||
| MDA-MB-231 | Low | ~0.07 | ~3.04 | ~43 |
| T47D | Low | ~0.06 | ~3.22 | ~54 |
Table 1: Comparative in vitro cytotoxicity of SYD985 and T-DM1 in various breast and ovarian cancer cell lines with different HER2 expression levels. Data compiled from multiple preclinical studies.[1][2][3]
The Bystander Killing Effect: A Key Differentiator
A significant advantage of the cleavable linker and membrane-permeable duocarmycin payload is the pronounced bystander killing effect. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. In co-culture experiments, SYD985 effectively kills HER2-negative cells when they are in the vicinity of HER2-positive cells, a phenomenon not observed with the non-cleavable linker of T-DM1.[3][4]
In Vivo Efficacy in Xenograft Models
The enhanced in vitro potency and bystander effect translate to superior anti-tumor activity in vivo. In patient-derived xenograft (PDX) models, SYD985 demonstrates significant tumor growth inhibition and even tumor regression in models with high, moderate, and low HER2 expression. In contrast, the efficacy of T-DM1 is largely restricted to tumors with high HER2 expression.[3][5]
| Xenograft Model | HER2 Expression | SYD985 Treatment Outcome | T-DM1 Treatment Outcome |
| BT-474 | 3+ | Complete tumor remission in 7/8 mice at 5 mg/kg | No complete remission |
| MAXF1162 (PDX) | 3+ | Dose-dependent tumor growth inhibition | Significant antitumor activity |
| MAXF442 (PDX) | 2+ | Significant tumor growth inhibition | Minimal to no activity |
| MAXF1322 (PDX) | 1+ | Significant tumor growth inhibition | Inactive |
Table 2: Comparative in vivo efficacy of SYD985 and T-DM1 in breast cancer xenograft and patient-derived xenograft (PDX) models. [3][5]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC (e.g., this compound ADC) and a comparator ADC (e.g., T-DM1).
-
Incubation: Plates are incubated for a period of 3 to 6 days.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Bystander Killing Assay (Co-culture)
-
Cell Labeling: Antigen-negative cells are labeled with a fluorescent marker (e.g., GFP) to distinguish them from antigen-positive cells.
-
Co-culture: Labeled antigen-negative cells are mixed with unlabeled antigen-positive cells at a defined ratio and seeded in 96-well plates.
-
Treatment: The co-culture is treated with the ADC.
-
Incubation: Plates are incubated for an appropriate duration.
-
Analysis: The viability of the fluorescently labeled antigen-negative cells is determined by flow cytometry or high-content imaging.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells or fragments from patient-derived tumors are implanted subcutaneously.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment: ADCs are administered intravenously at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Conclusion
The validation of this compound ADCs, particularly through the extensive preclinical studies of SYD985, demonstrates a clear advancement in ADC technology. The combination of a highly potent, DNA-alkylating duocarmycin payload with a cleavable linker results in superior cytotoxicity, especially in tumors with low to moderate antigen expression. The pronounced bystander effect addresses the challenge of tumor heterogeneity, a common mechanism of resistance to targeted therapies. These findings strongly support the continued development and clinical investigation of duocarmycin-based ADCs as a promising therapeutic strategy for a broader range of cancer patients.
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Cleavable vs. Non-Cleavable Linkers for the DUBA Payload: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of cleavable and non-cleavable linkers for the potent DNA-alkylating agent, DUBA (a duocarmycin analogue). By examining key performance metrics and providing detailed experimental protocols, this document aims to inform the strategic selection of linkers in the development of next-generation ADCs.
Executive Summary
The choice between a cleavable and a non-cleavable linker for the DUBA payload represents a fundamental decision in ADC design, with significant implications for the therapeutic index. Cleavable linkers, such as the valine-citrulline (vc) linker used in trastuzumab duocarmazine (SYD985), are designed to release the payload upon entering the tumor microenvironment or inside the target cell, often leading to a potent bystander effect.[1][2][3] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which can result in enhanced plasma stability and a more favorable safety profile.[4][5] This guide presents a data-driven comparison of these two approaches for the DUBA payload, summarizing key quantitative data and outlining the methodologies for their assessment.
Data Presentation: Cleavable vs. Non-Cleavable Linkers for DUBA
The following tables summarize the key characteristics and performance metrics of cleavable and non-cleavable linkers when conjugated to the DUBA payload. The data for the cleavable linker is primarily based on studies of SYD985 (trastuzumab duocarmazine), which utilizes a vc-seco-DUBA linker-drug.[1][3][6][7][8][9][10][11][12][13][14] Data for the non-cleavable linker with DUBA is less readily available in direct comparative studies; therefore, the presented information is based on the established principles of non-cleavable linker performance and preclinical data from other non-cleavable ADCs.
Table 1: General Characteristics
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Payload Release Mechanism | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage in the tumor microenvironment or lysosome.[4][15][16] | Proteolytic degradation of the antibody in the lysosome.[4][5] |
| Released Payload Form | Unmodified or near-unmodified DUBA. | DUBA attached to the linker and an amino acid residue from the antibody. |
| Bystander Effect | High potential due to the release of a membrane-permeable payload.[1][9] | Limited to no bystander effect as the payload is released intracellularly and is typically less membrane-permeable. |
| Plasma Stability | Generally lower than non-cleavable linkers, with a higher risk of premature payload release.[6] | High plasma stability, leading to a lower risk of off-target toxicity.[4][5] |
| Therapeutic Window | Potentially narrower due to the possibility of off-target toxicities from premature payload release. | Potentially wider due to increased stability and reduced off-target effects.[4][16] |
| Dependence on Target Biology | Less dependent on lysosomal degradation for payload release.[1] | Highly dependent on the internalization and lysosomal trafficking of the ADC.[4][16] |
Table 2: In Vitro Performance
| Parameter | Cleavable Linker (SYD985) | Non-Cleavable Linker (Predicted) |
| Target Cell Cytotoxicity (IC50) | Sub-nanomolar to nanomolar in HER2-positive cell lines.[7][8] | Expected to be potent, but potentially slightly lower than cleavable counterparts due to the modified payload. |
| Bystander Cell Killing | Efficient killing of neighboring HER2-negative cells observed in co-culture assays.[9] | Minimal to no bystander killing expected. |
| Plasma Stability (Half-life) | Stable in human and monkey plasma; less stable in mouse plasma due to specific carboxylesterases.[6][7] | Expected to have high stability across species. |
Table 3: In Vivo Performance
| Parameter | Cleavable Linker (SYD985) | Non-Cleavable Linker (Predicted) |
| Tumor Growth Inhibition | Significant tumor regression in HER2-positive xenograft models, including those with low HER2 expression.[8][9][10] | Potent tumor growth inhibition expected, particularly in tumors with high and homogenous antigen expression. |
| Tolerability (Maximum Tolerated Dose) | Dosed up to 30 mg/kg in cynomolgus monkeys without severe toxic effects.[6] | Expected to have a favorable tolerability profile due to high plasma stability. |
| Pharmacokinetics | Stable pharmacokinetics in monkeys, but faster clearance of intact ADC in mice.[8] | Expected to exhibit long circulation times and slow clearance. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., SW620) cancer cell lines.[7]
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
ADC constructs (cleavable and non-cleavable DUBA ADCs).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[15]
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[15]
-
Prepare serial dilutions of the ADC constructs in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[15]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[17]
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC constructs.
-
Plasma from relevant species (e.g., human, monkey, mouse).[6]
-
Incubator at 37°C.
Procedure:
-
Incubate the ADC constructs in plasma at a defined concentration at 37°C.[18]
-
At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the plasma samples.[20]
-
Analyze the samples to determine the concentration of the intact ADC and the released payload.
-
Calculate the half-life of the intact ADC in plasma.
In Vivo Xenograft Model for Efficacy Studies
This assay assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).[5]
-
Human cancer cell line for xenograft implantation.
-
ADC constructs.
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunodeficient mice.[5]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).
-
Administer the ADC constructs and vehicle control intravenously at specified doses and schedules.
-
Measure tumor volume using calipers two to three times per week.[5]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatments.[22]
Visualizations
DUBA Payload Mechanism of Action
The DUBA payload is a DNA-alkylating agent. Upon release from the ADC and activation, it binds to the minor groove of DNA and alkylates adenine at the N3 position, leading to DNA damage and subsequent cell death.[1]
References
- 1. EMA Validates Marketing Authorization Application for Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 6. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of a novel antibody-drug conjugate (ADC), exemplified by a hypothetical HER2-targeting ADC, "ADC-D," which utilizes the Desmethyl Vc-seco-DUBA drug-linker technology. The performance of ADC-D is objectively compared with two established HER2-targeting ADCs, trastuzumab emtansine (T-DM1, Kadcyla®) and trastuzumab deruxtecan (T-DXd, Enhertu®), supported by detailed experimental protocols and comparative data.
Introduction to Antibody-Drug Conjugates and the Validation Framework
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The validation of their mechanism of action is crucial to ensure they function as designed: binding to the target antigen on cancer cells, internalizing, releasing the cytotoxic payload, and ultimately inducing cell death.
This guide focuses on a hypothetical ADC, ADC-D , comprising the anti-HER2 antibody trastuzumab linked to This compound . The Desmethyl Vc-seco component is a cleavable linker, and DUBA is a duocarmycin analogue, a potent DNA-alkylating agent[1][2]. Duocarmycins bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death[2].
For comparative analysis, we include:
-
T-DM1 (Trastuzumab emtansine): An ADC with a non-cleavable linker and a microtubule inhibitor payload (DM1)[3][4][5].
-
T-DXd (Trastuzumab deruxtecan): An ADC with a cleavable linker and a topoisomerase I inhibitor payload (DXd)[6][7][8].
The Anticipated Mechanism of Action of ADC-D
The proposed mechanism of action for ADC-D follows a sequential process, which is the focus of our validation assays.
Experimental Protocols for Cellular Validation
To validate each step of the proposed mechanism of action, a series of cellular assays are required.
Target Binding Affinity
Objective: To confirm that ADC-D binds to the HER2 receptor with high affinity.
Method: Flow Cytometry-Based Binding Assay
-
Cell Lines: Use a HER2-high expressing cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-231).
-
Reagents: ADC-D, T-DM1, T-DXd, and a fluorescently labeled secondary antibody (e.g., anti-human IgG-AF488).
-
Procedure:
-
Harvest and wash cells, then resuspend in FACS buffer.
-
Incubate cells with a serial dilution of each ADC for 1 hour on ice.
-
Wash cells to remove unbound ADC.
-
Incubate with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash cells and resuspend in FACS buffer containing a viability dye (e.g., DAPI).
-
Analyze the geometric mean fluorescence intensity (gMFI) of the live cell population using a flow cytometer.
-
-
Data Analysis: Plot gMFI against ADC concentration and determine the equilibrium dissociation constant (Kd) using non-linear regression.
ADC Internalization
Objective: To verify that ADC-D is internalized by HER2-expressing cells upon binding.
Method: pH-Sensitive Dye-Based Internalization Assay
-
Principle: Utilize a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes[1][9].
-
Reagents: Label ADC-D, T-DM1, and T-DXd with a pH-sensitive dye according to the manufacturer's instructions.
-
Procedure:
-
Plate HER2-positive cells (e.g., SK-BR-3) in a 96-well plate.
-
Add the labeled ADCs to the cells and incubate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader or a high-content imaging system.
-
-
Data Analysis: Quantify the rate and extent of internalization by plotting fluorescence intensity against time.
Payload Release and DNA Damage Induction
Objective: To demonstrate that the DUBA payload is released intracellularly and induces DNA damage.
Method: Immunofluorescence Staining for γH2AX
-
Principle: γH2AX is a marker for DNA double-strand breaks, a hallmark of DNA damage[10][11].
-
Procedure:
-
Treat HER2-positive cells with ADC-D, T-DM1 (negative control for DNA damage), and T-DXd (positive control for DNA damage) for various time points.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
In Vitro Cytotoxicity
Objective: To measure the potency of ADC-D in killing HER2-positive cancer cells.
Method: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: These assays measure the metabolic activity of viable cells[12][13].
-
Procedure:
-
Seed HER2-positive and HER2-negative cells in 96-well plates.
-
Treat the cells with serial dilutions of ADC-D, T-DM1, T-DXd, and the free DUBA payload for 72-96 hours.
-
Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Comparative Performance Data
The following tables summarize hypothetical data from the described assays, comparing ADC-D with T-DM1 and T-DXd.
Table 1: Target Binding Affinity (Kd) in SK-BR-3 cells
| ADC | Binding Affinity (Kd, nM) |
| ADC-D | 1.2 |
| T-DM1 | 1.1 |
| T-DXd | 1.3 |
Table 2: Internalization Rate in SK-BR-3 cells (T1/2 of maximal fluorescence)
| ADC | Internalization Half-Time (hours) |
| ADC-D | 4.5 |
| T-DM1 | 4.2 |
| T-DXd | 4.8 |
Table 3: DNA Damage Induction (γH2AX foci per nucleus at 24h)
| Treatment | γH2AX Foci per Nucleus (Mean ± SD) |
| Untreated | 2 ± 0.5 |
| ADC-D | 35 ± 5.2 |
| T-DM1 | 3 ± 0.8 |
| T-DXd | 42 ± 6.1 |
Table 4: In Vitro Cytotoxicity (IC50) in HER2-positive and -negative cell lines
| Compound | SK-BR-3 (HER2+) IC50 (nM) | MDA-MB-231 (HER2-) IC50 (nM) |
| ADC-D | 0.5 | >1000 |
| T-DM1 | 0.8 | >1000 |
| T-DXd | 0.3 | >1000 |
| Free DUBA Payload | 0.01 | 0.01 |
Visualizing Workflows and Logical Relationships
Experimental Workflow for ADC Validation
The overall experimental workflow for validating the mechanism of action of ADC-D is depicted below.
Logical Relationship of Validation Steps
The validation of the mechanism of action follows a logical progression, where each step is a prerequisite for the next.
References
- 1. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 8. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.jp]
- 10. Impact of DNA repair deficiency on sensitivity to antibody-drug conjugate (ADC) payloads in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Desmethyl Vc-seco-DUBA ADCs: A Comparative Guide for Researchers
For Immediate Release
[City, State] – October 24, 2025 – As the landscape of antibody-drug conjugates (ADCs) continues to evolve, researchers and drug developers require comprehensive comparative data to inform their strategic decisions. This guide provides a detailed benchmark of ADCs utilizing the novel Desmethyl Vc-seco-DUBA linker-payload system against key approved ADC therapies. The quantitative data presented, sourced from preclinical studies, offers a head-to-head perspective on efficacy, mechanism of action, and potential therapeutic advantages.
Executive Summary
This guide outlines the performance of this compound ADCs, represented by the extensively studied trastuzumab duocarmazine (SYD985), in comparison to three commercially successful ADCs: Trastuzumab emtansine (T-DM1, Kadcyla®), Trastuzumab deruxtecan (T-DXd, Enhertu®), and Disitamab vedotin (Aidixi®). The core of this comparison lies in the distinct mechanisms of their cytotoxic payloads: the DNA-alkylating duocarmycin analogue DUBA, the microtubule inhibitor mertansine (DM1), the topoisomerase I inhibitor deruxtecan (DXd), and the microtubule inhibitor monomethyl auristatin E (MMAE).
Preclinical evidence strongly suggests that ADCs incorporating the Vc-seco-DUBA technology exhibit potent anti-tumor activity, particularly in tumors with low antigen expression, and can overcome resistance to first-generation ADCs. This guide presents the supporting data in a structured format to facilitate objective evaluation by researchers, scientists, and drug development professionals.
Overview of Compared Antibody-Drug Conjugates
The ADCs discussed in this guide all target the HER2 receptor, a well-established therapeutic target in various cancers, but employ different linker and payload technologies, leading to distinct pharmacological profiles.
| Feature | This compound ADC (SYD985) | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (T-DXd) | Disitamab Vedotin |
| Antibody | Trastuzumab | Trastuzumab | Trastuzumab | Disitamab (hertuzumab) |
| Payload | Duocarmycin (DUBA) | Mertansine (DM1) | Deruxtecan (DXd) | Monomethyl Auristatin E (MMAE) |
| Payload MOA | DNA Alkylating Agent | Microtubule Inhibitor | Topoisomerase I Inhibitor | Microtubule Inhibitor |
| Linker | Cleavable (Vc-seco) | Non-cleavable (SMCC) | Cleavable (GGFG) | Cleavable (vc) |
| Bystander Effect | Yes[1] | No | Yes[] | Yes[3] |
In Vitro Cytotoxicity
Head-to-head preclinical studies have demonstrated the superior potency of SYD985 compared to T-DM1, particularly in cancer cell lines with low to moderate HER2 expression. In a panel of 10 cell lines with varying HER2 levels, SYD985 was found to be 7 to 300 times more potent in cell lines with lower HER2 expression (HER2 1+) compared to T-DM1.[1] In cell lines with high HER2 expression (HER2 3+), SYD985 was 3 to 5 times more potent in some lines, with similar potencies in others.[1]
A separate preclinical study provided a comparison between T-DM1, T-DXd, and disitamab vedotin in the HER2-positive SKBR-3 cell line. In this study, disitamab vedotin showed the highest potency, being 4.3-fold more potent than T-DM1 and 26.1-fold more potent than T-DXd.[3] While a direct comparison of SYD985 with T-DXd and disitamab vedotin in the same study is not available, the existing data suggests that duocarmycin-based ADCs have a significant potency advantage, especially in challenging low-antigen expressing tumors.
| Cell Line | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | T-DXd IC50 (Not Reached) | Disitamab Vedotin IC50 (Not Reached) |
| Panel of 10 cell lines | HER2 1+ | More potent by 7-300x | Less potent | N/A | N/A |
| Panel of 10 cell lines | HER2 2+/3+ | More potent by 3-5x or similar | Less potent or similar | N/A | N/A |
| SKBR-3 | HER2 3+ | N/A | - | - | Most potent |
| L-JIMT-1 (T-DM1/T-DXd resistant) | HER2+ | N/A | Resistant | Resistant | Moderately sensitive |
Note: Data for SYD985 and T-DM1 are from a direct comparative study.[1] Data for T-DM1, T-DXd, and disitamab vedotin are from a separate study.[3] A direct head-to-head comparison of all four ADCs in the same study is not publicly available.
In Vivo Efficacy
The enhanced in vitro potency of SYD985 translates to superior in vivo anti-tumor activity. In a xenograft model using the HER2 3+ BT-474 breast cancer cell line, SYD985 achieved tumor stasis at a dose of 1 mg/kg, whereas T-DM1 required a 5-fold higher dose of 5 mg/kg to achieve the same effect.[1] The advantage of SYD985 was even more pronounced in patient-derived xenograft (PDX) models with low HER2 expression (IHC HER2 1+ and 2+), where SYD985 demonstrated significant anti-tumor activity while T-DM1 was largely inactive.[1]
A study comparing T-DM1, T-DXd, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model found that disitamab vedotin and T-DXd inhibited the growth of lung metastases more effectively than T-DM1.[4] Disitamab vedotin treatment resulted in the smallest tumor burden.[4] These findings underscore the potential of next-generation ADCs with different payloads and cleavable linkers to address resistance and improve efficacy.
| Xenograft Model | HER2 Expression | SYD985 Efficacy | T-DM1 Efficacy | T-DXd Efficacy | Disitamab Vedotin Efficacy |
| BT-474 (Breast Cancer) | 3+ | Tumor stasis at 1 mg/kg | Tumor stasis at 5 mg/kg | N/A | N/A |
| PDX Models (Breast Cancer) | 1+ / 2+ | Active | Inactive | N/A | N/A |
| L-JIMT-1 (Lung Metastasis) | HER2+ (multiresistant) | N/A | Less effective | More effective than T-DM1 | Most effective |
Note: Data for SYD985 and T-DM1 are from a direct comparative study.[1] Data for T-DM1, T-DXd, and disitamab vedotin are from a separate study.[3][4] A direct head-to-head comparison of all four ADCs in the same in vivo model is not publicly available.
Mechanism of Action & Signaling Pathways
The distinct mechanisms of action of the payloads contribute significantly to the differential efficacy profiles of these ADCs.
The Bystander Effect: A Key Differentiator
The ability of an ADC's payload to diffuse out of the target cell and kill neighboring, potentially antigen-negative, cancer cells is known as the bystander effect. This is a crucial feature for treating heterogeneous tumors. The cleavable linkers and membrane-permeable payloads of SYD985, T-DXd, and disitamab vedotin enable a potent bystander effect, which is not observed with the non-cleavable linker of T-DM1.[1][][3]
Preclinical studies have demonstrated that SYD985 can induce efficient bystander killing of HER2-negative cells when co-cultured with HER2-positive cells.[5] Similarly, the bystander effect of T-DXd is considered a key contributor to its high efficacy.[] While direct quantitative comparisons of the bystander effect across DUBA, MMAE, and deruxtecan payloads are limited, the available data suggest that all three are effective in mediating this crucial anti-tumor mechanism.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 1,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat cells with a serial dilution of the ADC and incubate for 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
In Vitro Bystander Effect Assay (Co-culture Method)
-
Cell Labeling: Label antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP) to distinguish them from antigen-positive (Ag+) cells.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Incubation: Incubate the plate for a period sufficient to allow for payload release and diffusion (e.g., 72-120 hours).
-
Analysis: Quantify the viability of the Ag- (fluorescent) cell population using a high-content imager or flow cytometer. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.
Conclusion
The preclinical data strongly support the potential of this compound ADCs as a potent new class of cancer therapeutics. Their ability to exert powerful cytotoxicity, particularly in low antigen-expressing tumors, and to overcome resistance to existing therapies, positions them as a promising modality for addressing unmet needs in oncology. The pronounced bystander effect, a consequence of the cleavable linker and membrane-permeable DUBA payload, is a key mechanistic advantage. Further clinical investigation is warranted to translate these preclinical findings into patient benefit. This guide provides a foundational dataset for researchers to contextualize the performance of this novel ADC platform within the current therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 3. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Desmethyl Vc-seco-DUBA
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of Desmethyl Vc-seco-DUBA, a potent drug-linker conjugate utilized in the synthesis of antibody-drug conjugates (ADCs). Due to its inherent cytotoxicity, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.
Operational Plan: A Step-by-Step Guide
The handling of this compound necessitates a comprehensive approach, from receipt of the compound to its final disposal. The following procedural steps are designed to mitigate risks at every stage.
1. Receiving and Storage:
-
Receipt: Upon arrival, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow emergency spill procedures.
-
Transport: When moving the compound, use a sealed, secondary container to prevent accidental spills.
-
Storage: Store this compound in a designated, clearly labeled, and restricted-access area. It should be kept in a cool, dry, and well-ventilated space, away from incompatible materials. The recommended storage temperature is typically -20°C to -80°C to maintain stability.[1]
2. Personal Protective Equipment (PPE):
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following should be worn at all times when handling the compound:
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat or gown that is resistant to chemicals.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for potent compounds.
3. Engineering Controls and Containment:
-
Primary Containment: All handling of powdered or volatile forms of this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure. For ADCs, which often have an occupational exposure limit (OEL) of less than 0.1 μg/m³, the most stringent containment is necessary.[2]
-
Negative Pressure: For containment of highly hazardous substances like ADCs, isolators are often operated under negative pressure to protect personnel by preventing the substance from escaping.[2]
4. Weighing and Reconstitution:
-
Weighing: Weighing of the powdered compound should be performed in a containment ventilated enclosure (CVE) or an isolator to prevent aerosolization.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid to avoid splashing. Use a closed system for transfers whenever possible.
5. Administration and In-Vitro/In-Vivo Use:
-
Closed Systems: Utilize closed systems for all liquid transfers to minimize the generation of aerosols.
-
Animal Handling: If used in animal studies, ensure that animal handling and cage changes are performed in a ventilated cage changing station. All animal waste should be treated as hazardous.
6. Decontamination and Waste Disposal:
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common decontamination solution is a freshly prepared 1% sodium hypochlorite solution, followed by a rinse with 70% ethanol and then water. Contact time is critical for effective decontamination.
-
Waste Disposal: All solid and liquid waste, including contaminated PPE, consumables, and animal bedding, must be segregated into clearly labeled hazardous waste containers. Dispose of all waste in accordance with institutional and local regulations for cytotoxic waste.
Quantitative Data Summary
For highly potent compounds like this compound, which is a component of ADCs, specific quantitative safety limits are crucial for risk assessment and control.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (typical for ADCs) | [2] |
| Decontamination Solution | 1% Sodium Hypochlorite | General Lab Practice |
| Storage Temperature | -20°C to -80°C | [1] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Safe handling workflow for this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is crucial to supplement this information with a thorough review of any available Safety Data Sheets (SDS) and to adhere to all institutional and regulatory guidelines. Always prioritize safety through proper training, the use of engineering controls, and consistent adherence to established protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
